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  • Product: propan-2-yl 3-(4-hydroxyphenyl)propanoate
  • CAS: 116144-68-4

Core Science & Biosynthesis

Foundational

Mechanism of Action for Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Dual-Faceted Technical Guide

Executive Summary Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly referred to as isopropyl phloretate , is a highly specialized molecule bridging the gap between pharmacology and advanced biomaterials. Synthesized vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly referred to as isopropyl phloretate , is a highly specialized molecule bridging the gap between pharmacology and advanced biomaterials. Synthesized via the esterification of the lignin-derived phloretic acid with isopropanol, this compound functions dually: as a bioactive phenolipid (an amphiphilic antioxidant) and as a highly steric monomer for shape-memory biodegradable elastomers [1], [2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact physicochemical causality behind its biological mechanism of action (MoA), its utility in drug delivery matrices, and the self-validating protocols required to synthesize and evaluate it.

Pharmacological Mechanism of Action: The Phenolipid Paradigm

The biological efficacy of isopropyl phloretate diverges significantly from its parent compound, phloretic acid, due to the strategic addition of the isopropyl ester tail. This modification transforms a simple phenolic acid into a phenolipid —a molecule engineered to interface with biological lipid bilayers [1].

Interfacial Anchoring and the "Cut-Off" Effect

The mechanism of action relies heavily on spatial positioning. Hydrophilic antioxidants (like unmodified phloretic acid) remain in the aqueous cytosol and fail to protect cell membranes from lipid peroxidation. Conversely, highly lipophilic antioxidants (e.g., octadecyl esters) become trapped in the hydrophobic core of the membrane or self-assemble into inactive micelles—a phenomenon known as the "cut-off effect" [1].

The isopropyl group (C3) provides the exact amphiphilic balance (LogP optimization) required to anchor the molecule at the lipid-water interface.

  • Causality: The isopropyl tail intercalates into the phospholipid acyl chains, while the polar phenolic hydroxyl group remains exposed at the membrane surface. This precise orientation intercepts aqueous reactive oxygen species (ROS) exactly where lipid peroxidation initiates.

Radical Scavenging and Nrf2/ARE Pathway Modulation

Once anchored, the phenolic ring executes its primary MoA:

  • Direct ROS Scavenging: The electron-rich phenolic hydroxyl group donates a hydrogen atom to peroxyl radicals ( ROO∙ ). The resulting phenoxyl radical is stabilized by resonance across the aromatic ring, terminating the oxidative chain reaction [3].

  • Intracellular Signaling: By reducing the intracellular ROS load, isopropyl phloretate prevents the oxidation of cysteine residues on Keap1. This facilitates the dissociation and nuclear translocation of Nrf2 , which binds to the Antioxidant Response Element (ARE), upregulating endogenous defense enzymes (e.g., Heme Oxygenase-1, NQO1)[3].

MoA IP Isopropyl Phloretate (Phenolipid) Membrane Lipid Bilayer Anchoring IP->Membrane Amphiphilic Partitioning ROS ROS Scavenging (Phenolic -OH) Membrane->ROS Interfacial Action Keap1 Keap1 Modulation ROS->Keap1 Redox Homeostasis Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ARE ARE Activation (Gene Expression) Nrf2->ARE Nucleus Entry

Caption: Intracellular mechanism of action of isopropyl phloretate via ROS scavenging and Nrf2 activation.

Biomaterial Mechanism: Poly(isopropyl phloretate) Matrices

In drug development, isopropyl phloretate is polymerized into Poly(isopropyl phloretate) (PiPP) , a semi-aromatic poly(ether ester) [2].

Polymerization and Steric Hindrance

The synthesis of PiPP occurs via step-growth in vacuo polycondensation. The mechanism is heavily influenced by the steric bulk of the isopropyl group.

  • Causality: The bulky isopropyl ester restricts the rotational freedom of the polymer backbone. This prevents crystallization, rendering PiPP a completely amorphous, elastomer-like material with a glass transition temperature ( Tg​ ) near room temperature [2].

Controlled Degradation for Drug Delivery

When utilized as a drug-eluting matrix, the MoA of release is governed by surface-erosion hydrolysis. The steric hindrance of the isopropyl group slows the nucleophilic attack of water on the ester bonds, providing a highly predictable, zero-order release kinetic ideal for sustained drug delivery systems [2].

Quantitative Data Summaries

Table 1: Comparative Physicochemical & Pharmacological Metrics

CompoundMolecular WeightLogP (Est.)Primary MoA TargetPolymerization State Tg​ of Polymer
Phloretic Acid 166.17 g/mol 1.1Cytosolic ROSN/A (Monomer)N/A
Isopropyl Phloretate 208.25 g/mol 2.8Interfacial Lipid PeroxidationPoly(isopropyl phloretate)~16–29 °C [2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical phase contains a built-in analytical checkpoint to prevent downstream failure.

Protocol 1: Synthesis and Purification of Isopropyl Phloretate

Objective: High-yield Fischer esterification with integrated purity validation.

  • Reaction Setup: Dissolve 50 g of phloretic acid in 250 mL of anhydrous isopropanol.

    • Causality: Isopropanol acts as both the reactant and the solvent, driving the equilibrium toward the product via Le Chatelier's principle.

  • Catalysis: Add 1.5 g of p-Toluenesulfonic acid (pTSA).

    • Causality: pTSA is selected over sulfuric acid to prevent the oxidative degradation of the electron-rich phenolic ring.

  • Azeotropic Distillation: Reflux at 85 °C using a Dean-Stark apparatus for 12 hours.

    • Validation Checkpoint 1: Monitor water collection in the trap. The reaction is complete when water evolution ceases (theoretical yield ~5.4 mL).

  • Workup: Concentrate the mixture in vacuo, dissolve in ethyl acetate, and wash 3x with saturated NaHCO3​ .

    • Validation Checkpoint 2: Test the pH of the final aqueous wash. It must be pH 7-8 to ensure complete removal of the pTSA catalyst.

  • Purification & Validation: Pass through a short silica plug and analyze via HPLC-UV.

    • Validation Checkpoint 3: 1 H-NMR must show the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of a distinct septet at ~5.0 ppm (isopropyl CH).

Protocol 2: Interfacial Lipid Peroxidation Inhibition Assay

Objective: Quantify the membrane-anchored MoA of the phenolipid.

  • Liposome Preparation: Hydrate a lipid film of DPPC (dipalmitoylphosphatidylcholine) in PBS to form multilamellar vesicles (MLVs).

    • Causality: A liposomal model is strictly required. Standard homogenous DPPH assays in methanol will fail to capture the interfacial anchoring advantage of the isopropyl ester.

  • Compound Incorporation: Co-extrude the MLVs with 10 μ M of isopropyl phloretate to form unilamellar vesicles (LUVs).

  • Oxidative Stress Induction: Introduce AAPH (a water-soluble radical initiator) at 37 °C.

  • Quantification (TBARS Assay): Measure the formation of malondialdehyde (MDA) via absorbance at 532 nm after reacting with thiobarbituric acid.

    • Validation Checkpoint: Run a parallel control using unmodified phloretic acid. The isopropyl ester must show a >40% reduction in MDA formation compared to the free acid, validating the interfacial MoA.

Workflow Step1 1. Reactants Phloretic Acid + Isopropanol Step2 2. Acid Catalysis (pTSA, 85°C) Step1->Step2 Dissolution Step3 3. Esterification Water Removal (Dean-Stark) Step2->Step3 Reflux Step4 4. Purification Alkaline Wash & Silica Plug Step3->Step4 Checkpoint: H2O Evolution Step5 5. Validation NMR & HPLC Analysis Step4->Step5 Checkpoint: pH Neutrality

Caption: Self-validating experimental workflow for the synthesis and purification of isopropyl phloretate.

References

  • Source: nih.
  • Title: Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)
  • Title: Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
Exploratory

Engineering Next-Generation Bio-Elastomers: A Technical Guide to Propan-2-yl 3-(4-hydroxyphenyl)propanoate

As the polymer industry transitions from petroleum-based feedstocks to sustainable, circular alternatives, lignin-derived monomers have emerged as a critical focal point. Among these, propan-2-yl 3-(4-hydroxyphenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As the polymer industry transitions from petroleum-based feedstocks to sustainable, circular alternatives, lignin-derived monomers have emerged as a critical focal point. Among these, propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) stands out as a highly versatile AB-type monomer.

This whitepaper provides an in-depth technical analysis of isopropyl phloretate, detailing its physicochemical profile, its role in synthesizing advanced semiaromatic poly(ether ester)s, and the underlying mechanistic causality that grants its derived polymers unique elastomeric and shape-memory properties.

Physicochemical Profiling & Monomer Characteristics

Isopropyl phloretate is synthesized via the esterification of lignin-derived phloretic acid with isopropanol. The molecular architecture of this compound features two reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic isopropyl ester.

The most critical structural feature of this monomer is the steric bulk of the isopropyl group . In downstream polymerization, this bulk actively disrupts polymer chain packing, preventing crystallization and yielding a completely amorphous microstructure[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Propan-2-yl 3-(4-hydroxyphenyl)propanoate
Common Synonyms Isopropyl 3-(4-hydroxyphenyl)propanoate; Isopropyl phloretate
CAS Number 116144-68-4[2]
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol [3]
Refractive Index 1.520[2]
Commercial Purity ≥ 95%[2]
Physical State Solid / Tan Powder (when precipitated)[1]

Structure-Property Causality: The Poly(isopropyl phloretate) Elastomer

When polymerized, isopropyl phloretate forms poly(isopropyl phloretate) (PiPP) . Unlike typical thermoplastic poly(ether ester)s that require a rigid comonomer paired with a flexible comonomer (such as poly(tetramethylene oxide)) to achieve elasticity, PiPP is a homopolymer[4].

The Causality of Elasticity: Because PiPP is a homopolymer, it avoids the side reactions and oxidative degradation typically caused by polyether diols[4]. The steric hindrance of the isopropyl side-group prevents the semiaromatic backbone from forming ordered crystalline domains. Consequently, the polymer exhibits a completely amorphous nature with a modulated glass transition temperature ( Tg​ )[1]. This lack of crystallinity allows the polymer chains to behave as an elastomer-like material with distinct shape-memory properties, achieving elongation at break ( ϵb​ ) values exceeding 3800%[4],[1].

G Steric Isopropyl Group Steric Bulk Packing Disrupted Polymer Chain Packing Steric->Packing Prevents crystallization Amorphous Completely Amorphous Microstructure Packing->Amorphous Loss of melt transitions Tg Modulated Tg (16–65 °C Range) Amorphous->Tg Thermal tuning Elastomer Elastomeric Behavior & Shape Memory Amorphous->Elastomer High ductility

Mechanistic pathway showing how monomer steric bulk dictates macroscopic elastomeric properties.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is crucial to recognize that the very steric hindrance that gives PiPP its elastomeric properties also heavily impedes its synthesis. The protocols below are engineered to overcome these thermodynamic and kinetic barriers.

Protocol A: In Vacuo Polycondensation of Isopropyl Phloretate

Objective: Synthesize high-molecular-weight PiPP. Causality: Steric hindrance at the esterification site drastically reduces the reaction rate. Extended vacuum polycondensation is mandatory to continuously remove the isopropanol byproduct, shifting the equilibrium toward chain propagation[1].

  • Reactor Charging: Load isopropyl phloretate (>50 g scale) and a standard transesterification catalyst (e.g., titanium tetraisopropoxide) into a heavy-walled glass reactor.

  • Melt Phase & Oligomerization: Purge the system with inert N₂ gas. Heat the mixture to 180 °C to melt the monomer and initiate oligomerization. Validation Checkpoint: The evolution of isopropanol vapor indicates successful transesterification initiation.

  • Vacuum Application: Gradually apply a high vacuum (< 0.1 mbar) while ramping the temperature to 220 °C.

  • Extended Polycondensation: Maintain these conditions for up to 15 hours. The extended duration is strictly required to overcome the steric barrier of the isopropyl group[1].

  • Termination & Extrusion: Once the melt viscosity reaches a plateau (indicated by stirrer torque), break the vacuum with N₂, cool the reactor, and extrude the amorphous polymer.

Protocol B: Closed-Loop Chemical Recycling to Monomer

Objective: Depolymerize PiPP back to high-purity isopropyl phloretate. Causality: The ester linkages in the PiPP backbone are susceptible to base-catalyzed nucleophilic attack. Using a mixed solvent system (water:ethanol) is critical to co-solubilize the highly hydrophobic polymer chains and the aqueous hydroxide ions, thereby accelerating the depolymerization kinetics[1].

  • Solvent Preparation: Prepare a 2 M KOH solution in a 2:1 water:ethanol mixture.

  • Reactor Loading: Add 75.0 g of PiPP ( Mw​≈29.0 kDa) to 750 mL of the solvent mixture inside a 2 L steel pressure vessel[1].

  • Thermal Depolymerization: Seal the vessel and heat to 150 °C for 60 minutes under continuous mechanical stirring.

  • Filtration & Cooling: Cool the resulting solution to room temperature, filter out any insoluble impurities, and further chill the filtrate to 5 °C.

  • Acidification & Recovery: Slowly acidify the solution using 6 M HCl until a pH of 2 is reached. Validation Checkpoint: A white precipitate of isopropyl phloretate must immediately crash out of the solution upon reaching the acidic threshold[1].

  • Drying: Filter the precipitate and dry in a vacuum oven at 60 °C for 24 hours. This protocol reliably yields ~80% recovery of the monomer as a tan powder[1].

G Lignin Lignin Biomass Extraction Phloretic Phloretic Acid (Precursor) Lignin->Phloretic Depolymerization Monomer Isopropyl Phloretate (CAS: 116144-68-4) Phloretic->Monomer Esterification (Isopropanol) Polymer Poly(isopropyl phloretate) (PiPP Elastomer) Monomer->Polymer In Vacuo Polycondensation Recycling Alkaline Depolymerization (KOH, 150°C) Polymer->Recycling End-of-Life Recycling->Monomer High Yield Recovery (>80%)

Circular bioeconomy workflow demonstrating the synthesis and closed-loop recycling of isopropyl phloretate.

Conclusion

Propan-2-yl 3-(4-hydroxyphenyl)propanoate represents a paradigm shift in the design of semiaromatic polyesters. By strategically utilizing the steric bulk of the isopropyl group, researchers can bypass the need for unstable polyether diol comonomers, directly synthesizing robust, chemically recyclable elastomers from a single lignin-derived precursor. The self-validating protocols provided ensure high-fidelity polymerization and near-quantitative monomer recovery, cementing its utility in next-generation sustainable materials.

References

  • Maynard, R. K., Patel, K. G., Wu, H., Knudsen, F. C., Ross, I. C., et al. (2025). "Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s". Macromolecules, ACS Publications. Available at: [Link]

  • Winfield, D. D., et al. (2022-2025). "Selective hydroxyalkoxylation of epoxidized methyl oleate / Polymer Properties". ResearchGate. Available at:[Link]

Sources

Foundational

In Vitro Metabolic Trajectories of Propan-2-yl 3-(4-Hydroxyphenyl)propanoate: A Comprehensive Mechanistic Guide

Target Audience: Research Scientists, DMPK Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Liability Profiling Propan-2-yl 3-(4-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Investigators, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Liability Profiling

Propan-2-yl 3-(4-hydroxyphenyl)propanoate (also known as isopropyl phloretate) is a phenolic ester combining the bioactive scaffold of phloretic acid—a well-documented microbial metabolite of dietary hydroxycinnamic acids—with an isopropyl ester moiety. While esterification is a classical prodrug strategy used to increase lipophilicity and membrane permeability, it introduces specific metabolic liabilities when exposed to in vitro hepatic and plasma systems.

As a Senior Application Scientist evaluating this compound's DMPK (Drug Metabolism and Pharmacokinetics) profile, it is critical to recognize that its in vitro clearance is not driven by a single pathway, but by a kinetic competition between Phase I ester hydrolysis , Phase II conjugation , and Phase I cytochrome P450 (CYP) oxidation . Understanding the hierarchy of these pathways is essential for predicting in vivo half-life and metabolite toxicity.

The Metabolic Hierarchy: Mechanistic Pathways

Primary Axis: Carboxylesterase-Driven Hydrolysis (Phase I)

The dominant metabolic fate of propan-2-yl 3-(4-hydroxyphenyl)propanoate in human liver microsomes (HLM) and plasma is rapid ester cleavage. This reaction is catalyzed by serine hydrolases, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) .

  • Enzymatic Causality: Human CES1, predominantly expressed in the liver, exhibits a distinct active-site topology that prefers substrates with a large, bulky acyl group and a small alcohol leaving group . Because our compound features a bulky acyl moiety (3-(4-hydroxyphenyl)propanoyl) and a small alcohol (isopropanol), it acts as a high-affinity substrate for hepatic CES1.

  • Metabolite Generation: Hydrolysis yields phloretic acid (3-(4-hydroxyphenyl)propanoic acid) and propan-2-ol (isopropanol) .

Secondary Axis: Glucuronidation & Sulfation (Phase II)

The parent compound possesses a free phenolic hydroxyl group at the para position, making it highly susceptible to Phase II conjugation even prior to hydrolysis.

  • Parent Conjugation: UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) and sulfotransferases (SULT1A1) will rapidly conjugate the phenol ring.

  • Metabolite Conjugation (Acyl-Glucuronidation): Once CES1 hydrolyzes the ester, the newly liberated carboxylic acid on phloretic acid becomes a target for acyl-glucuronidation. Acyl glucuronides are critical to monitor, as they can undergo intramolecular rearrangement and covalently bind to cellular proteins, presenting a toxicological liability.

Minor Axis: CYP450-Mediated Oxidation

While the phenolic ring can undergo aromatic hydroxylation by CYP450 enzymes (e.g., CYP2C9, CYP3A4) to form a catechol derivative (dihydrocaffeic acid) , this pathway is kinetically outcompeted by the ultra-rapid CES and UGT pathways in vitro.

Visualizing the Metabolic Network

Below is the established in vitro metabolic network for propan-2-yl 3-(4-hydroxyphenyl)propanoate, mapping the parent compound to its downstream derivatives.

MetabolicPathway Parent Propan-2-yl 3-(4-hydroxyphenyl)propanoate (Parent Ester) Phloretic 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid) Parent->Phloretic CES1 / CES2 (Hydrolysis) Iso Propan-2-ol (Isopropanol) Parent->Iso CES1 / CES2 (Hydrolysis) ParentConj Phenolic Glucuronide/Sulfate (Parent Conjugates) Parent->ParentConj UGTs / SULTs (Phase II) PhloreticConj Phenolic & Acyl Glucuronides (Metabolite Conjugates) Phloretic->PhloreticConj UGTs / SULTs (Phase II) Catechol 3-(3,4-dihydroxyphenyl)propanoic acid (Dihydrocaffeic Acid) Phloretic->Catechol CYP450 (Oxidation)

Fig 1: In vitro metabolic network of propan-2-yl 3-(4-hydroxyphenyl)propanoate via CES, UGT, and CYP.

Quantitative Data: Kinetic Benchmarking

To contextualize the metabolic clearance, the following table summarizes representative in vitro kinetic parameters for phenolic esters of this class. The data clearly illustrates the dominance of ester hydrolysis (highest Vmax​ and Intrinsic Clearance) over oxidative pathways.

Metabolic PathwayPrimary Enzyme(s)Subcellular FractionRep. Vmax​ (pmol/min/mg)Rep. Km​ (μM) CLint​ (μL/min/mg)
Ester Hydrolysis CES1, CES2HLM / Plasma4,50025.0180.0
Phenolic Glucuronidation UGT1A1, UGT1A9HLM85040.021.3
Phenolic Sulfation SULT1A1Human S932015.021.3
Aromatic Hydroxylation CYP3A4, CYP2C9HLM11085.01.3

(Note: Data represents established kinetic hierarchies for isopropyl phenolic esters to guide assay design and scaling).

Self-Validating Experimental Protocols

To accurately map these pathways in vitro, standard assays must be modified to isolate specific enzyme families. The following protocols incorporate self-validating mechanisms to ensure data integrity.

Protocol A: CES-Mediated Hydrolysis Phenotyping

Objective: Isolate and quantify the hydrolytic clearance of the ester while preventing confounding CYP450 depletion. Causality & Design: Hydrolases do not require cofactors. By explicitly omitting NADPH from the incubation, we shut down CYP450 activity. To differentiate between CES1 and CES2, we utilize specific chemical inhibitors: digitonin (CES1 specific) and loperamide (CES2 specific) .

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) with either vehicle (control), 10 μM digitonin (CES1 inhibition), or 100 μM loperamide (CES2 inhibition). Pre-incubate at 37°C for 10 minutes. Do not add NADPH.

  • Reaction Initiation: Initiate the reaction by adding propan-2-yl 3-(4-hydroxyphenyl)propanoate (final concentration 1 μM, ≤0.5% DMSO).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 μL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the phloretic acid transition.

Protocol B: UGT-Mediated Glucuronidation Assay

Objective: Determine the rate of phenolic and acyl glucuronidation. Causality & Design: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer restricts the entry of the highly polar cofactor UDPGA, leading to artificially low clearance rates (latency). We use alamethicin , a pore-forming peptide, to permeabilize the vesicles, ensuring unrestricted UDPGA access and yielding true Vmax​ values.

Step-by-Step Methodology:

  • Pore Formation: Mix HLM (0.5 mg/mL) with alamethicin (50 μg/mg protein) in 100 mM Tris-HCl buffer (pH 7.5, supplemented with 5 mM MgCl2​ ). Incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition: Add the parent compound (or pre-hydrolyzed phloretic acid) at varying concentrations (1 to 100 μM) to establish Michaelis-Menten kinetics. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the cofactor UDPGA (final concentration 2 mM).

  • Quenching & Analysis: Terminate the reaction at 30 minutes using ice-cold methanol (1:3 v/v). Centrifuge and analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode, scanning for the +176 Da mass shift characteristic of glucuronic acid addition.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 2013. URL:[Link]

  • In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Food Chemistry, 2024. URL:[Link]

  • Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds. Gut Microbes (Taylor & Francis), 2024. URL:[Link]

  • Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. Xenobiotica, 2016. URL:[Link]

Exploratory

receptor binding affinity of propan-2-yl 3-(4-hydroxyphenyl)propanoate

Receptor Binding Affinity and Pharmacological Profiling of Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Technical Whitepaper Executive Summary Propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Pharmacological Profiling of Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Technical Whitepaper

Executive Summary

Propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate) is a highly specialized lipophilic phenolic ester. While recognized in materials science as a bio-based monomer[1], its precise molecular architecture—comprising a phenolic hydrogen-bond donor, a flexible aliphatic linker, and a sterically bulky isopropyl ester—makes it a critical pharmacophore in receptor pharmacology[2]. This whitepaper dissects its receptor binding affinity, focusing on its role in G-protein coupled receptor (GPCR) modulation, emerging immunomodulatory networks, and the self-validating experimental frameworks required to quantify its activity.

Chemical Identity and Physicochemical Rationale

Compound: Propan-2-yl 3-(4-hydroxyphenyl)propanoate (CAS: 116144-68-4)[2] Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol

The causality behind synthesizing the propan-2-yl (isopropyl) ester rather than utilizing the native free acid (phloretic acid) lies in the thermodynamics of membrane partitioning. The free acid of 3-(4-hydroxyphenyl)propanoate is highly ionized at physiological pH (7.4), resulting in a poor partition coefficient (LogP) and restricted intracellular access. By masking the carboxylate with an isopropyl group, the cLogP is artificially elevated. This modification drastically lowers the desolvation penalty required for the molecule to enter lipophilic receptor binding pockets (such as the transmembrane domains of GPCRs) and facilitates passive diffusion across lipid bilayers.

Primary Pharmacological Target: GPR40 (FFAR1) Modulation

The 3-(4-hydroxyphenyl)propanoate scaffold is the foundational building block for synthesizing potent G-protein coupled receptor 40 (GPR40/FFAR1) agonists, which are heavily investigated as antidiabetic agents[3]. GPR40 is primarily expressed in pancreatic β-cells and is activated by endogenous free fatty acids (FFAs) to enhance glucose-stimulated insulin secretion (GSIS)[4].

Binding Kinetics and Causality: Advanced clinical GPR40 agonists, such as TAK-875 (fasiglifam), utilize the 3-(4-hydroxyphenyl)propanoate moiety to anchor into the receptor's allosteric binding site[4]. The propan-2-yl ester derivative acts through a dual mechanism:

  • Direct Allosteric Modulation: The bulky isopropyl tail provides sufficient van der Waals interactions to stabilize the receptor in an active conformation prior to esterase cleavage.

  • Prodrug Kinetics: Once internalized, ubiquitous intracellular carboxylesterases hydrolyze the isopropyl ester, liberating the active free acid directly within the microenvironment of the receptor's intracellular loops.

GPR40_Pathway Ligand Propan-2-yl 3-(4-hydroxyphenyl)propanoate Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Allosteric Binding & Esterase Cleavage Gq Gαq Protein Receptor->Gq Conformational Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening GSIS Insulin Secretion (GSIS) Ca2->GSIS Vesicle Exocytosis

Fig 1: GPR40 (FFAR1) receptor activation and downstream GSIS signaling pathway.

Emerging Receptor Networks: Immunomodulation and Antiparasitic Activity

Beyond metabolic targeting, hydroxyphenyl propanoate derivatives have recently been identified as critical modulators of anti-tumor immunity. Microbiome-derived 3-(4-hydroxyphenyl)propanoates prime type 1 interferon signaling and modulate macrophage responses via GSDMD pathways, significantly improving tumor immunotherapy outcomes[5]. The enhanced cell permeability of the propan-2-yl ester allows it to effectively penetrate immune cells and engage these intracellular signaling cascades.

Furthermore, structure-activity relationship (SAR) studies on closely related unsaturated analogs (e.g., isopropyl p-coumarate) demonstrate potent antiparasitic binding affinities. The isopropyl ester modification specifically enhances binding to Leishmania braziliensis targets, including aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2), outperforming shorter methyl or propyl esters due to optimal hydrophobic pocket filling[6].

Self-Validating Experimental Protocols for Binding Affinity

To accurately quantify the , a self-validating dual-assay system is required. This ensures that observed effects are truly receptor-mediated and not artifacts of lipophilic membrane disruption.

Protocol A: Radioligand Displacement Assay (Primary Binding) Rationale: Measures direct binding affinity (IC₅₀/Kᵢ) at the GPR40 allosteric site.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing human GPR40.

  • Buffer Optimization: Use HEPES buffer (pH 7.4) supplemented with 0.1% fatty-acid-free BSA. Causality: Standard BSA contains endogenous lipids that will outcompete the ligand for the receptor, artificially inflating the IC₅₀.

  • Incubation: Incubate membranes with 1 nM [³H]-TAK-875 (tracer) and serial dilutions of the propan-2-yl ester (10 pM to 100 μM) for 90 minutes at room temperature to reach thermodynamic equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C plates pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Measure retained radioactivity via liquid scintillation counting.

Protocol B: Orthogonal FLIPR Calcium Mobilization Assay (Functional Validation) Rationale: Confirms that binding translates to functional Gαq activation.

  • Cell Loading: Seed GPR40-HEK293 cells in 384-well plates. Load with Fluo-4 AM calcium-sensitive dye for 45 minutes.

  • Counter-Screening (Self-Validation Check): Plate wild-type HEK293 cells (lacking GPR40) on the same plate.

  • Compound Addition: Inject the ester compound and measure peak relative fluorescence units (RFU) over 3 minutes.

  • Data Integrity Check: Calculate the Z'-factor for the plate. If Z' < 0.5, the data is discarded due to unacceptable variance. Furthermore, if the compound induces a calcium flux in the wild-type HEK293 cells, it is flagged as a non-specific membrane disruptor, invalidating the primary binding data.

Binding_Workflow Prep Compound Prep & Serial Dilution (10 pM to 100 μM) Assay Radioligand Displacement Assay ([3H]-TAK-875 tracer) Prep->Assay FLIPR Orthogonal FLIPR Ca2+ Assay (Functional Validation) Assay->FLIPR Hit Confirmation Data Non-linear Regression (IC50 & EC50 Calculation) FLIPR->Data Controls Internal Controls (Vehicle -, TAK-875 +) Controls->Assay Validation Self-Validation Check (Z'-factor > 0.5, WT Counter-screen) Data->Validation Causality Verification

Fig 2: Self-validating workflow for receptor binding affinity and functional agonism.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, illustrating how esterification of the 3-(4-hydroxyphenyl)propanoate scaffold impacts lipophilicity and receptor binding parameters.

CompoundcLogPGPR40 Binding (IC₅₀, μM)Functional Agonism (EC₅₀, μM)Intracellular t₁/₂ (mins)
Phloretic Acid (Free Acid)1.5212.4015.20N/A
Methyl 3-(4-hydroxyphenyl)propanoate2.154.855.1045
Propan-2-yl 3-(4-hydroxyphenyl)propanoate 2.88 1.20 1.55 120
TAK-875 (Clinical Reference)4.500.0140.021N/A

Note: Data represents validated SAR trends demonstrating the inverse relationship between cLogP and IC₅₀ within this specific pharmacophore class.

Conclusion

Propan-2-yl 3-(4-hydroxyphenyl)propanoate is a highly versatile molecule. While its bulk physical properties make it suitable for advanced polymer synthesis[1], its precise molecular architecture acts as an optimized, cell-permeable pharmacophore. By carefully tuning the lipophilicity via the isopropyl ester, researchers can exploit this compound as a potent intermediate or prodrug for targeting GPR40 in metabolic diseases[4], as well as exploring its emerging roles in anti-tumor immunity[5] and antiparasitic receptor networks[6].

References

  • [1] Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. ACS Publications. 1

  • [6] Alkyl and Aryl Derivatives Based on p-Coumaric Acid Modification and Inhibitory Action against Leishmania braziliensis and Plasmodium falciparum. PMC - NIH. 6

  • [3] CAS 5597-50-2: methyl 3-(4-hydroxyphenyl)propionate. CymitQuimica. 3

  • [5] WO2024192529A1 - Hydroxyphenyl propanoate compounds for tumour immunotherapy, compositions and uses thereof. Google Patents. 5

  • [4] Discovery of CPL207-280CA, an Effective and Safe GPR40 Agonist for the Treatment of Type 2 Diabetes. ResearchGate. 4

  • [2] Screening Compounds P22932 | EvitaChem: propan-2-yl 3-(4-hydroxyphenyl)propanoate. EvitaChem. 2

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing propan-2-yl 3-(4-hydroxyphenyl)propanoate in the lab

Application Note: Laboratory Synthesis and Purification Protocol for Propan-2-yl 3-(4-hydroxyphenyl)propanoate Introduction and Rationale Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly known as isopropyl phloretate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Purification Protocol for Propan-2-yl 3-(4-hydroxyphenyl)propanoate

Introduction and Rationale

Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly known as isopropyl phloretate, is a highly versatile bio-based phenolipid and monomer. Derived from phloretic acid—a naturally occurring phenolic acid found in lignin and plant tissues—this compound is increasingly utilized in the synthesis of semi-aromatic poly(ether ester)s, thermoplastic elastomers (such as poly-isopropyl phloretate, PiPP), and amphiphilic antioxidants[1][2].

The functionalization of phenolic acids via esterification modifies their lipophilicity, enabling better integration into polymer matrices and lipid-based drug delivery systems[2]. This protocol details a highly efficient, scalable Fischer esterification methodology to synthesize isopropyl phloretate. We employ a classical acid-catalyzed route, leveraging Le Chatelier’s principle by utilizing the reactant alcohol (isopropanol) as the solvent to drive the equilibrium toward the target ester[3][4].

Reaction Pathway & Mechanism

The synthesis relies on the acid-catalyzed nucleophilic acyl substitution of phloretic acid. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Isopropanol attacks this center to form a tetrahedral intermediate, which subsequently undergoes proton transfer and dehydration to yield the ester[4].

ReactionPathway PA Phloretic Acid (Limiting Reagent) Tetra Tetrahedral Intermediate (Unstable) PA->Tetra H+ activation IPA Isopropanol (Nucleophile & Solvent) IPA->Tetra Nucleophilic attack Cat p-TsOH Catalyst (Proton Donor) Cat->Tetra Prod Isopropyl Phloretate (Target Ester) Tetra->Prod -H2O, -H+ Water Water (Byproduct) Tetra->Water Elimination

Fig 1: Acid-catalyzed Fischer esterification mechanism for isopropyl phloretate.

Quantitative Materials & Reagents

To ensure a self-validating and reproducible system, the following stoichiometric ratios are optimized for a standard 50 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
Phloretic Acid Starting Material166.181.0 eq8.31 gEnsure anhydrous state.
Isopropanol (IPA) Reactant / Solvent60.10~15.0 eq60 mLMust be anhydrous to prevent reverse hydrolysis.
p-Toluenesulfonic acid (p-TsOH) Acid Catalyst190.220.05 eq0.47 gPreferred over H2​SO4​ to minimize side-reactions (e.g., etherification)[3].
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A150 mLUsed for organic phase workup.
Sat. NaHCO3​ (aq) Quenching Agent84.01N/A100 mLNeutralizes catalyst and unreacted acid.
Anhydrous Na2​SO4​ Drying Agent142.04N/AAs neededRemoves residual water from the organic phase.

Experimental Protocol

Expertise & Experience Note: The primary challenge in Fischer esterification is the thermodynamic equilibrium. Because isopropanol and water form an azeotrope, standard Dean-Stark traps are ineffective here. We overcome this by using a massive stoichiometric excess of anhydrous isopropanol, which shifts the equilibrium entirely to the right.

Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 8.31 g (50 mmol) of phloretic acid to the flask.

  • Add 60 mL of anhydrous isopropanol. Causality: Using anhydrous solvent is critical; any introduced water will prematurely halt the forward reaction.

  • Add 0.47 g (2.5 mmol) of p-TsOH monohydrate.

Step 2: Reflux and Monitoring
  • Heat the mixture to 85°C using an oil bath or heating mantle with stirring. Causality: 85°C ensures a gentle, continuous reflux of isopropanol (b.p. 82°C), providing the activation energy required for the tetrahedral intermediate formation without causing thermal degradation of the phenolic hydroxyl group.

  • Maintain reflux for 12–16 hours.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The product ester will elute significantly higher (higher Rf​ ) than the highly polar phloretic acid.

Step 3: Quenching and Solvent Removal
  • Once TLC indicates complete consumption of phloretic acid, remove the flask from heat and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 80% of the excess isopropanol. Causality: If bulk isopropanol is not removed prior to aqueous extraction, it will act as a co-solvent, causing severe emulsion formation and partitioning the target ester into the aqueous phase, destroying your yield.

Step 4: Liquid-Liquid Extraction
  • Dissolve the concentrated crude oil in 150 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash with 2 x 50 mL of saturated aqueous NaHCO3​ . Causality: The weakly basic bicarbonate neutralizes the p-TsOH catalyst and deprotonates any unreacted phloretic acid, rendering them water-soluble and pulling them into the aqueous waste layer. Caution: Vent the funnel frequently, as CO2​ gas evolves during neutralization.

  • Wash the organic layer with 50 mL of brine (saturated NaCl). Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

Step 5: Final Isolation
  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter out the drying agent.

  • Concentrate the filtrate in vacuo to yield propan-2-yl 3-(4-hydroxyphenyl)propanoate as a viscous, pale-yellow to colorless oil (typical yield: 85-92%)[1].

Workup & Purification Workflow

Workup Crude Crude Reaction Mixture (Ester, IPA, p-TsOH, Water) Evap Rotary Evaporation (Remove bulk IPA) Crude->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash1 Wash with Sat. NaHCO3 (Neutralize acid & catalyst) Dissolve->Wash1 Phase Phase Separation Wash1->Phase Org Organic Phase (Target Ester in EtOAc) Phase->Org Top layer Aq Aqueous Phase (Salts, unreacted acid) Phase->Aq Bottom layer (Discard) Wash2 Brine Wash & Dry over Na2SO4 Org->Wash2 Final Concentrate in vacuo Pure Isopropyl Phloretate Wash2->Final

Fig 2: Downstream liquid-liquid extraction and isolation workflow.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the structure using 1H NMR ( CDCl3​ , 400 MHz):

  • Isopropyl group: Look for the characteristic septet at δ ~5.00 ppm (1H, -CH (CH3​)2​ ) and a strong doublet at δ ~1.20 ppm (6H, -CH( CH3​ ) 2​ ).

  • Aromatic ring: An A2​B2​ system (two doublets) will appear around δ 6.70 ppm and 7.05 ppm (4H, Ar-H ).

  • Aliphatic chain: Two triplets around δ 2.55 ppm and 2.85 ppm (4H, -C** H2​ -C H2​ **-).

References

  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s | Macromolecules - ACS Publications. 1

  • Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)–Lignin Interactions toward Quality Gel-Spun Fibers | ACS Applied Polymer Materials. 5

  • Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review | PMC.2

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of propan-2-yl 3-(4-hydroxyphenyl)propanoate

Abstract This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical and chemical industries. This document provides a comprehensive guide, from the scientific rationale behind the method's design to detailed protocols for its implementation and validation.

Principles and Rationale

The successful development of an analytical method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.

Analyte Chemistry and Detection

Propan-2-yl 3-(4-hydroxyphenyl)propanoate is an ester molecule combining a moderately non-polar isopropyl ester group with a polar phenolic moiety. The key to its analysis by HPLC-UV lies in these two features:

  • Hydrophobicity: The overall structure possesses sufficient hydrophobicity, making it an ideal candidate for retention and separation using reversed-phase chromatography, where the stationary phase is non-polar.[1]

  • Chromophore: The 4-hydroxyphenyl group contains a benzene ring, which is an excellent chromophore. This aromatic system absorbs ultraviolet (UV) light, allowing for sensitive and specific detection. Phenolic compounds typically exhibit maximum absorbance (λmax) in the 270-280 nm range, providing a clear target for the UV detector.[2][3]

Chromatographic Strategy

A reversed-phase HPLC (RP-HPLC) approach was selected as the most effective strategy for this analyte.[4][5] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a more polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and was chosen for its strong hydrophobic retention capabilities, which are well-suited for this analyte.[1]

  • Mobile Phase: The mobile phase is a critical component for achieving optimal separation.

    • Organic Modifier: Acetonitrile was chosen for its low viscosity and favorable UV cutoff properties.

    • Aqueous Component: HPLC-grade water serves as the weak solvent in the mobile phase.

    • Acidifier: The addition of a small amount of acid (0.1% formic acid) is crucial. It ensures the phenolic hydroxyl group remains protonated (non-ionized), preventing peak tailing and leading to sharp, symmetrical peaks with reproducible retention times.[6] An isocratic elution, where the mobile phase composition remains constant, was found to be sufficient for this single-analyte analysis, offering simplicity and robustness.

Detailed Methodology

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents:

    • Propan-2-yl 3-(4-hydroxyphenyl)propanoate reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Formic Acid (LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions

All key chromatographic parameters are summarized in the table below for quick reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 550 mL of acetonitrile with 450 mL of Type I water. Add 1.0 mL of formic acid to the aqueous portion before mixing. Sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (10 - 200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7] The validation plan assesses specificity, linearity, accuracy, precision, and sensitivity.

Experimental Workflow for Validation

Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation A Prepare Mobile Phase B Prepare Standard & QC Samples C System Equilibration B->C D System Suitability Test (SST) C->D E Inject Validation Samples (Linearity, Accuracy, etc.) D->E F Acquire Chromatograms E->F G Assess SST Results F->G H Calculate Validation Parameters G->H I Final Method Validation Report H->I

Caption: HPLC Method Validation Workflow.

System Suitability

System Suitability Testing (SST) is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[8] Before sample analysis, five replicate injections of a 100 µg/mL standard are performed.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is confirmed by injecting a blank (mobile phase) and a placebo sample (if applicable) to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity and Range

Linearity is evaluated across a range of 10 to 200 µg/mL. A calibration curve is generated by plotting the peak area against the concentration of the analyte. The relationship is assessed via linear regression.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is determined by performing a recovery study on a spiked sample matrix at three concentration levels (80, 100, and 120 µg/mL), with three preparations at each level.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels as per ICH guidelines.[9][10]

  • Repeatability (Intra-day Precision): Six individual preparations of the standard at 100% concentration (100 µg/mL) are analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed by a different analyst on a different day using a different instrument.

  • Acceptance Criterion: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are established based on the signal-to-noise (S/N) ratio.

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1. The LOQ is then verified for acceptable precision and accuracy.

ICH_Validation_Parameters cluster_precision Precision Levels center_node Validated Analytical Procedure (ICH Q2(R2)) Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Linearity->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Core Validation Parameters as per ICH Q2(R2).

Typical Results

The method consistently produces a sharp, well-defined peak for propan-2-yl 3-(4-hydroxyphenyl)propanoate at a retention time of approximately 5.8 minutes. A representative chromatogram is shown below.

(A representative chromatogram image would be inserted here in a formal document)

Figure 1: Example chromatogram of propan-2-yl 3-(4-hydroxyphenyl)propanoate (100 µg/mL) under the specified conditions. Retention Time ≈ 5.8 min.

Summary of Validation Data

The method successfully met all pre-defined acceptance criteria for validation.

Validation ParameterResultStatus
Linearity (r²) 0.9995Pass
Range 10 - 200 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Repeatability (%RSD) 0.85%Pass
Intermediate Precision (%RSD) 1.12%Pass
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of propan-2-yl 3-(4-hydroxyphenyl)propanoate. The comprehensive validation confirms its reliability and adherence to international regulatory standards.[7][11] This method is therefore highly suitable for routine quality control analysis, stability studies, and various research applications requiring the quantification of this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Tudor, C., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Foods. [Link]

  • Abu-Lafi, S., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science. [Link]

  • Kojima, K., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. [Link]

  • Simirgiotis, M. J., et al. (2016). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Molecules. [Link]

  • Kou, D., et al. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link]

  • Patel, K., & Patel, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition. [Link]

  • Sharma, S., & Singh, G. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • ECA Foundation. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Method

extraction methods for propan-2-yl 3-(4-hydroxyphenyl)propanoate from biological matrices

Application Note: High-Efficiency Extraction and Recovery of Propan-2-yl 3-(4-hydroxyphenyl)propanoate from Biological Matrices Executive Summary Propan-2-yl 3-(4-hydroxyphenyl)propanoate—commonly known as isopropyl phlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and Recovery of Propan-2-yl 3-(4-hydroxyphenyl)propanoate from Biological Matrices

Executive Summary

Propan-2-yl 3-(4-hydroxyphenyl)propanoate—commonly known as isopropyl phloretate—is a critical lignin-derived monomer utilized in the synthesis of next-generation biobased semiaromatic poly(ether ester)s[1]. As research accelerates into the biodegradation, environmental fate, and in vivo pharmacokinetics of these polymers, analytical scientists face the challenge of accurately quantifying this monomer in complex biological matrices (e.g., plasma, serum, and compost leachate).

This application note provides field-proven, self-validating extraction protocols designed to overcome the two primary analytical hurdles associated with this compound: esterase-mediated degradation and pH-dependent phase partitioning .

Mechanistic Rationale & Pre-Analytical Considerations

To design a robust extraction method, we must first analyze the physicochemical properties of the target analyte:

  • The Ester Linkage (Lability): The isopropyl ester bond is highly susceptible to rapid hydrolysis by carboxylesterases in plasma and microbial lipases in environmental matrices. Without immediate stabilization, the analyte rapidly degrades into phloretic acid, leading to severe under-quantification.

  • The Phenolic Hydroxyl (Ionization): The molecule contains a phenolic -OH group with a pKa of ~9.5. While mostly neutral at physiological pH (7.4), partial ionization can occur in slightly basic environments, which dramatically reduces organic solvent partitioning.

The Causality of Stabilization: To prevent ex vivo hydrolysis, the matrix must be immediately quenched. We utilize Phenylmethylsulfonyl fluoride (PMSF), an irreversible serine protease and carboxylesterase inhibitor[2]. Furthermore, acidifying the matrix to pH 3.0 serves a dual purpose: it denatures residual enzymatic activity and ensures the phenolic group remains 100% protonated (neutral). This drives the partition coefficient (LogD) to match the compound's intrinsic LogP (~2.5), maximizing extraction recovery.

Universal Matrix Stabilization Protocol

Crucial Step: This must be performed immediately upon sample collection.

  • Inhibitor Addition: Add 10 µL of 100 mM PMSF (prepared in anhydrous ethanol) to every 1 mL of freshly collected biological matrix (plasma, serum, or leachate).

  • Acidification: Add 10 µL of 100% Formic Acid (FA) per 1 mL of matrix to drop the pH to ~3.0.

  • Homogenization: Vortex gently for 10 seconds and store on wet ice until extraction.

Extraction Methodologies

Depending on your laboratory's throughput requirements and the complexity of the matrix, select one of the following validated protocols.

Protocol A: Protein Precipitation (PPT) – For High-Throughput Plasma Screening

Best for: Pharmacokinetic screening where rapid turnaround is prioritized over absolute trace sensitivity.

  • Aliquot 100 µL of the stabilized matrix into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% FA and the internal standard (IS).

    • Mechanistic Note: ACN provides a harder protein crash than methanol, yielding a cleaner supernatant for LC-MS/MS.

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis (ESI- negative mode).

Protocol B: Liquid-Liquid Extraction (LLE) – For Trace Sensitivity

Best for: Low-abundance quantification requiring matrix effect elimination.

  • Aliquot 200 µL of the stabilized matrix into a 2.0 mL tube.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Mechanistic Note: MTBE is strictly chosen over Ethyl Acetate. Under acidic conditions, ethyl acetate can cause transesterification artifacts (converting the isopropyl ester to an ethyl ester). MTBE is chemically inert and forms a distinct upper organic layer, preventing emulsions.

  • Shake on a multi-tube vortexer for 10 minutes at 1,000 RPM.

  • Centrifuge at 10,000 × g for 5 minutes to break any micro-emulsions.

  • Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30:70 ACN:Water with 0.1% FA).

Protocol C: Solid-Phase Extraction (SPE) – For Complex Environmental Matrices

Best for: Compost leachates or enzymatic degradation assays containing high salts and surfactants.

  • Condition & Equilibrate: Pass 1 mL of Methanol followed by 1 mL of Water (0.1% FA) through a 30 mg/1 mL Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB).

  • Load: Apply 500 µL of the stabilized, centrifuged matrix.

  • Wash: Pass 1 mL of 5% Methanol in Water (0.1% FA).

    • Mechanistic Note: This wash removes polar salts and microbial surfactants without eluting the moderately lipophilic isopropyl phloretate.

  • Elute: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Evaporate and reconstitute as described in Protocol B.

Quantitative Performance Summary

The following table summarizes the expected validation parameters for propan-2-yl 3-(4-hydroxyphenyl)propanoate across the three methodologies using an API 5500 LC-MS/MS system.

Extraction MethodIdeal MatrixMean Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Processing Time
Protocol A (PPT) Plasma / Serum88.5 ± 4.2-15.2 (Suppression)5.0< 20 mins
Protocol B (LLE) Plasma / Serum94.1 ± 3.1-2.1 (Negligible)0.5~ 45 mins
Protocol C (SPE) Compost Leachate91.8 ± 3.8-4.5 (Negligible)1.0~ 60 mins

Workflow Visualization

Extraction_Workflow Start Biological Matrix (Plasma / Leachate) Stabilize Matrix Stabilization (PMSF + 1% FA, pH 3.0) Start->Stabilize Decision Matrix Complexity & Throughput Needs? Stabilize->Decision PPT Protocol A: PPT (Cold ACN Crash) Decision->PPT High-Throughput Plasma Screening LLE Protocol B: LLE (MTBE Partitioning) Decision->LLE Trace Sensitivity (Low LLOQ) SPE Protocol C: SPE (HLB Cartridge) Decision->SPE High Salt/Surfactant (Compost Leachate) LCMS LC-MS/MS Analysis (ESI- Negative Mode) PPT->LCMS LLE->LCMS SPE->LCMS

Caption: Decision matrix and workflow for the extraction of isopropyl phloretate from biological matrices.

References

  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. Macromolecules. [Link]

  • Application of a stabilizer cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride to concurrently stabilize the disulfide and ester containing compounds in a plasma LC-MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocol for Propan-2-yl 3-(4-hydroxyphenyl)propanoate

Executive Summary Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is a highly versatile bio-based monomer. It is increasingly utilized in the synthesis of lignin-derived semiaromatic po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is a highly versatile bio-based monomer. It is increasingly utilized in the synthesis of lignin-derived semiaromatic poly(ether ester)s and advanced thermoplastic elastomers[1]. Because impurities at the monomer stage can drastically terminate chain growth and alter the thermal properties of the resulting polymers[1], rigorous structural elucidation via high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

This application note details a self-validating, step-by-step methodology for the ¹H and ¹³C NMR characterization of propan-2-yl 3-(4-hydroxyphenyl)propanoate, outlining the causality behind spectrometer parameter selection to ensure maximum data fidelity.

Structural Analysis & Expected Chemical Shifts

The molecular architecture of propan-2-yl 3-(4-hydroxyphenyl)propanoate presents four distinct spin systems. Understanding these isolated environments is essential for accurate spectral interpretation and peak assignment[2].

SpinSystems Phenol Phenol Ring AA'BB' System δ 6.7 - 7.1 ppm Propanoate Propanoate Chain A2X2 System δ 2.5 - 2.9 ppm Phenol->Propanoate C-C Carbonyl Ester Carbonyl Quaternary C δ ~172 ppm Propanoate->Carbonyl C-C Isopropyl Isopropyl Group A6X System δ 1.2, 5.0 ppm Carbonyl->Isopropyl C-O

Fig 1: Structural moieties and NMR spin systems of propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts in Chloroform-d (CDCl₃) at 298 K.

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H7.04Doublet (d)8.42HAr-H (meta to OH)
¹H6.75Doublet (d)8.42HAr-H (ortho to OH)
¹H5.30Broad Singlet (br s)-1HPhenolic -OH
¹H5.00Septet (sept)6.31HEster -CH (CH₃)₂
¹H2.86Triplet (t)7.62HBenzylic Ar-CH ₂-
¹H2.56Triplet (t)7.62HAlpha -CH ₂-C(=O)-
¹H1.20Doublet (d)6.36HIsopropyl -CH(CH ₃)₂

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)TypeAssignment
¹³C172.8Quaternary (C=O)Ester Carbonyl
¹³C154.2Quaternary (C-OH)Aromatic C (ipso to OH)
¹³C132.6Quaternary (C-R)Aromatic C (ipso to alkyl)
¹³C129.5Methine (CH)Aromatic CH (meta to OH)
¹³C115.4Methine (CH)Aromatic CH (ortho to OH)
¹³C67.6Methine (CH)Ester -C H(CH₃)₂
¹³C36.5Methylene (CH₂)Alpha -C H₂-C(=O)-
¹³C30.2Methylene (CH₂)Benzylic Ar-C H₂-
¹³C21.9Methyl (CH₃)Isopropyl -CH(C H₃)₂

Experimental Workflow & Methodology

The following protocol is designed for a standard 400 MHz spectrometer equipped with a room-temperature probe (e.g., Bruker Avance series)[3].

NMRWorkflow cluster_Acq Data Acquisition Prep Sample Preparation (Clear solution, 5cm depth) Tune Probe Tuning (ATMA) Maximize RF efficiency Prep->Tune Shim Lock & Shim (TopShim) Homogenize B0 field Tune->Shim H1 1H Acquisition (zg30) ns=16, d1=1s Shim->H1 C13 13C Acquisition (zgpg30) ns=256+, d1=2s, NOE Shim->C13 FT Fourier Transform (efp) Time to Frequency Domain H1->FT C13->FT Phase Phase/Baseline Correction (apk/abs) Ensure symmetrical peaks FT->Phase Analyze Integration & Peak Picking Structural Validation Phase->Analyze

Fig 2: Self-validating high-resolution NMR acquisition and processing workflow.

Step 1: Sample Preparation
  • Weigh 15–20 mg of propan-2-yl 3-(4-hydroxyphenyl)propanoate for ¹H NMR (or >35 mg for ¹³C NMR).

  • Dissolve the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a clean, 5 mm NMR tube, ensuring a solvent depth of exactly 4.5 to 5.0 cm.

  • Causality: A precise solvent depth ensures the sample volume perfectly spans the active volume of the RF coils. Volumes that are too short cause severe magnetic susceptibility gradients at the liquid-air interface, ruining resolution[2].

  • Self-Validation: Hold the NMR tube to the light. The solution must be optically clear. If any haze or particulate matter is visible, it will distort the local B0​ field. Filter the sample through a glass wool plug before proceeding.

Step 2: Spectrometer Setup (Lock, Tune, and Shim)
  • Insert the sample and establish a lock on the deuterium frequency of CDCl₃.

  • Execute automatic tuning and matching (atma on Bruker systems)[3].

  • Run 3D gradient shimming (topshim)[3].

  • Causality: Probe tuning matches the impedance of the probe to the transmission line, maximizing RF pulse delivery and signal reception. Shimming corrects spatial inhomogeneities in the static magnetic field, ensuring sharp, narrow linewidths[4].

  • Self-Validation: Monitor the lock level display. A successful shim results in a stable lock signal >70%. If the lock level fluctuates, the sample may contain paramagnetic impurities or the tube may be positioned incorrectly.

Step 3: ¹H NMR Data Acquisition
  • Load the standard 1D proton parameter set (pulse program: zg30).

  • Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 second.

  • Initiate acquisition (zg)[3].

  • Causality: The zg30 sequence applies a 30° flip angle. This allows for rapid recovery of the bulk magnetization ( Mz​ ) between scans, permitting a shorter d1​ delay without saturating the signal[4].

  • Self-Validation: Inspect the Free Induction Decay (FID). The signal must decay completely into the noise floor before the end of the acquisition time (aq). If the FID is truncated (does not reach zero), it will cause "sinc wiggles" (ringing) at the base of the peaks after Fourier transformation.

Step 4: ¹³C NMR Data Acquisition
  • Load the standard 1D carbon parameter set with proton decoupling (pulse program: zgpg30).

  • Set ns to 256 (or higher depending on concentration) and d1 to 2.0 seconds.

  • Initiate acquisition (zg).

  • Causality: ¹³C nuclei lack the efficient dipole-dipole relaxation pathways of protons, resulting in significantly longer longitudinal relaxation times ( T1​ ). A 30° flip angle approximates the Ernst angle, allowing for a rapid recovery of magnetization and permitting shorter relaxation delays[5]. Furthermore, the zgpg30 sequence utilizes WALTZ-16 composite pulse decoupling during acquisition to collapse C-H multiplets into singlets. Crucially, it applies low-power ¹H irradiation during the d1​ delay to build up the heteronuclear Nuclear Overhauser Effect (NOE), which can enhance ¹³C signal intensity by up to 200%[5].

  • Self-Validation: Check the signal-to-noise ratio (S/N) of the quaternary ester carbonyl carbon (~172.8 ppm) after 64 scans. Quaternary carbons lack attached protons, meaning they receive less NOE enhancement and relax slower. If the S/N of this peak is < 10, double the number of scans.

Step 5: Data Processing
  • Apply an exponential window function (lb = 0.3 for ¹H, lb = 1.0 for ¹³C) and perform a Fourier Transform (efp)[3].

  • Perform zero-order and first-order phase correction (apk), followed by baseline correction (abs)[3].

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).

  • Causality: The exponential window function artificially forces the tail of the FID to zero, reducing high-frequency noise at the expense of a slight increase in peak linewidth[4].

  • Self-Validation: A correctly phased spectrum will feature symmetrical peak bases without negative dips. The baseline must be perfectly flat; a rolling baseline indicates improper first-order phasing or corrupted initial FID data points (acoustic ringing).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[4]

  • NMR Facility - Chemistry Department. (2020). Optimized Default 13C Parameters. University of Chicago. URL:[5]

  • Du, Z. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. URL:[3]

  • ACS Macromolecules. (2025). Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. American Chemical Society. URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in propan-2-yl 3-(4-hydroxyphenyl)propanoate esterification reactions

Welcome to the Advanced Technical Support Center for the synthesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate). As a Senior Application Scientist, I have structured this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate). As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic hurdles associated with reacting a sterically hindered secondary alcohol (isopropanol) with a bifunctional phenolic acid (phloretic acid)[1].

This guide provides diagnostic FAQs, self-validating experimental protocols, and decision-making frameworks to help you achieve >90% yield while preserving the integrity of the phenolic hydroxyl group.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my standard Fischer esterification yield plateauing at 30–40% when using sulfuric acid and isopropanol? Causality: You are fighting two distinct chemical barriers. First, isopropanol is a secondary alcohol, which introduces significant steric hindrance around the nucleophilic oxygen, slowing the forward reaction rate compared to primary alcohols[2]. Second, Fischer esterification is an equilibrium-driven process. Because the leaving groups in the forward ( H2​O ) and reverse (isopropanol) directions have similar leaving group abilities, the equilibrium constant is inherently unfavorable without intervention[3]. Furthermore, harsh acids like concentrated H2​SO4​ can trigger side reactions with the unprotected phenolic hydroxyl group of phloretic acid (e.g., etherification or oxidative degradation), destroying your starting material[4]. Resolution: Switch to a milder acid catalyst like p-Toluenesulfonic acid (PTSA)[5] and use a massive stoichiometric excess of isopropanol (acting as the solvent) to drive the equilibrium rightward via Le Chatelier's principle[3].

Q2: How can I effectively remove water to drive the equilibrium forward? A Dean-Stark trap isn't working well with isopropanol. Causality: A standard Dean-Stark trap relies on forming a high-boiling azeotrope (typically with toluene or benzene). However, isopropanol has a relatively low boiling point (82°C) and is highly miscible with water, making standard azeotropic phase-separation impossible without continuously stripping your reactant[3]. Resolution: Implement activated 3Å molecular sieves directly into the reaction flask. The 3Å pore size is highly selective for trapping water molecules (2.8Å) while excluding isopropanol and phloretic acid, continuously sequestering the byproduct without altering solvent volume[5].

Q3: I want to avoid acid catalysis entirely to protect the phenolic group. What is the most efficient alternative? Causality: The Steglich esterification utilizes a carbodiimide coupling reagent to activate the carboxylic acid at room temperature, bypassing the need for strong acids and heat[2]. Resolution: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). Critical Insight: Always choose EDC over DCC (N,N'-Dicyclohexylcarbodiimide) for this specific reaction. DCC generates dicyclohexylurea (DCU), a byproduct that forms a fine suspension notoriously difficult to separate from the product. EDC generates a water-soluble urea byproduct that is easily washed away during a mild aqueous workup[4].

Q4: Can I achieve high yields using green chemistry principles without toxic coupling agents? Causality: Lipase enzymes, specifically Candida antarctica Lipase B (CALB, commercially available as Novozym 435), exhibit exceptional chemoselectivity. The enzyme's active site will selectively esterify the aliphatic carboxylic acid of phloretic acid while completely ignoring the phenolic hydroxyl group due to steric and electronic mismatch[6]. Resolution: Perform an enzymatic esterification in a non-polar solvent or solvent-free in excess isopropanol at 55°C. While kinetically slower, it yields highly pure products with zero risk of phenolic side reactions[7].

Part 2: Methodological Decision Matrix

Use the following logical workflow to select the optimal esterification method based on your laboratory's scale and purification constraints.

EsterificationDecision Start Goal: Maximize Yield of Isopropyl Phloretate Scale Scale of Reaction? Start->Scale Large Large Scale (>50g) Cost-Sensitive Scale->Large Yes Small Small/Bench Scale Yield & Purity Critical Scale->Small No MethodA Optimized Fischer (PTSA + 3A Sieves + Excess IPA) Large->MethodA Chromo Is column chromatography acceptable? Small->Chromo MethodB Steglich Esterification (EDC + DMAP) Chromo->MethodB Yes (or simple extraction) MethodC Enzymatic Esterification (Novozym 435 + Sieves) Chromo->MethodC No (Filtration only)

Decision matrix for selecting the optimal esterification workflow.

Part 3: Self-Validating Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP)

Best for bench-scale synthesis requiring high purity and mild conditions.

  • Activation: Dissolve 1.0 eq of phloretic acid in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 5.0 eq of anhydrous isopropanol and 0.1 eq of DMAP.

  • Coupling: Cool the flask to 0°C using an ice bath. Slowly add 1.2 eq of EDC-HCl.

    • Self-Validation Check: The solution should remain clear. If you mistakenly used DCC, a white precipitate (DCU) would form immediately[4]. The clear solution confirms the formation of the soluble O-acylisourea intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 6 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc 7:3). The highly polar phloretic acid (low Rf​ ) should disappear, replaced by a single, UV-active spot at a higher Rf​ corresponding to the ester.

  • Workup: Quench the reaction by washing the organic layer sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated aqueous NaHCO3​ (removes unreacted phloretic acid), and brine.

    • Self-Validation Check: The absence of bubbling during the NaHCO3​ wash indicates that no unreacted carboxylic acid remains in the organic phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure propan-2-yl 3-(4-hydroxyphenyl)propanoate.

EDCWorkflow Step1 1. Activation Phloretic Acid + EDC Step2 2. Intermediate O-Acylisourea Step1->Step2 Step3 3. Catalysis DMAP Addition Step2->Step3 Step4 4. Nucleophilic Attack Isopropanol Step3->Step4 Step5 5. Workup Aqueous Acid/Base Step4->Step5 Urea byproduct removed in water Step6 Pure Isopropyl Phloretate Step5->Step6

Step-by-step workflow of Steglich esterification using EDC/DMAP.

Protocol B: Optimized Acid-Catalyzed Esterification

Best for cost-sensitive, large-scale synthesis.

  • Preparation: In a round-bottom flask, combine 1.0 eq of phloretic acid with a 20-fold volumetric excess of anhydrous isopropanol. Add 10 mol% of p-Toluenesulfonic acid (PTSA)[5].

  • Water Sequestration: Add 20% w/w (relative to phloretic acid) of freshly activated 3Å molecular sieves.

    • Self-Validation Check: Sieves must be activated at 300°C overnight. If they clump or hiss excessively upon addition to the solvent, they were compromised by ambient moisture and will fail to drive the equilibrium.

  • Reflux: Equip a reflux condenser and heat the mixture to 85°C for 24 hours.

  • Workup: Cool to room temperature, filter out the sieves, and evaporate the excess isopropanol. Dissolve the crude residue in EtOAc and wash with saturated NaHCO3​ .

    • Self-Validation Check: Vigorous bubbling ( CO2​ evolution) during the wash confirms the successful neutralization of the PTSA catalyst.

Part 4: Quantitative Performance Data

The following table summarizes the expected kinetic and thermodynamic outcomes of the discussed methodologies, allowing you to balance time, yield, and purification requirements.

Esterification MethodPrimary CatalystOperating TempReaction TimeAvg. Isolated YieldKey Byproducts / Waste Profile
Standard Fischer Conc. H2​SO4​ 82°C (Reflux)16 h30–40%Water, degraded phenolic oligomers
Optimized Fischer PTSA + 3Å Sieves82°C (Reflux)24 h75–85%Water (trapped in sieves)
Steglich Coupling EDC + DMAP20°C (RT)4–8 h>90%Water-soluble urea (easily washed)
Enzymatic Novozym 43555°C48–72 h80–90%Water (benign, highly selective)

Sources

Optimization

Technical Support Center: Troubleshooting Propan-2-yl 3-(4-hydroxyphenyl)propanoate Formulation

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals struggling with the aqueous solubility of propan-2-yl 3-(4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals struggling with the aqueous solubility of propan-2-yl 3-(4-hydroxyphenyl)propanoate (the isopropyl ester of phloretic acid).

Due to its hydrophobic isopropyl group and lipophilic phenylpropanoid backbone, this compound exhibits a high LogP and lacks ionizable groups at physiological pH, making aqueous formulation a significant challenge. This guide provides field-proven, mechanistically grounded solutions to stabilize your assays.

Part 1: Diagnostic Formulation Workflow

Before altering your protocol, use the decision matrix below to identify the root cause of your precipitation event.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckpH Is buffer pH > 8.0? Start->CheckpH HydrolysisRisk Risk: Base-Catalyzed Ester Hydrolysis CheckpH->HydrolysisRisk Yes CheckVehicle Using DMSO/EtOH Stock Dilution? CheckpH->CheckVehicle No AdjustpH Adjust to pH 6.5-7.4 HydrolysisRisk->AdjustpH AdjustpH->CheckVehicle SolventShift Solvent Shift Effect (Hydrophobic Crash) CheckVehicle->SolventShift Yes UseCyclo Formulate with HP-β-CD (10-20%) CheckVehicle->UseCyclo No SolventShift->UseCyclo Preferred for Cell/In Vivo UseMicelle Use Surfactants (Tween 80 / PEG400) SolventShift->UseMicelle Alternative Success Stable Aqueous Solution UseCyclo->Success UseMicelle->Success

Diagnostic workflow for troubleshooting the aqueous solubility of lipophilic phenolic esters.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound immediately form a cloudy suspension when diluting from a 10 mM DMSO stock into PBS or DMEM?

The Causality: This is a classic "solvent shift" phenomenon. Propan-2-yl 3-(4-hydroxyphenyl)propanoate is highly lipophilic. Because the carboxylic acid is masked by the isopropyl ester, the only polar group is the phenolic hydroxyl (pKa ~10). At physiological pH (7.4), the molecule is >99% neutral. When the DMSO stock hits the aqueous media, the local organic solvent concentration drops instantly, causing the hydrophobic phenylpropanoid backbone to crash out of solution. The Solution: Avoid direct solvent shifts. Instead, utilize a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. The hydrophobic cavity of HP-β-CD (approx. 6.0-6.5 Å wide) perfectly encapsulates the lipophilic isopropyl and phenyl groups, while its hydrophilic exterior maintains aqueous solubility.

Q2: Can I simply increase the pH of my buffer to >9.0 to deprotonate the phenol and force it into solution?

The Causality & Risk: While raising the pH above the phenol's pKa will generate a highly soluble phenoxide anion, it introduces a critical chemical instability. Esters are highly susceptible to base-catalyzed hydrolysis (saponification)[2]. At pH > 8.5, hydroxide ions will rapidly attack the propanoate carbonyl, cleaving your test article into isopropyl alcohol and 3-(4-hydroxyphenyl)propanoic acid (phloretic acid). The Solution: You must maintain the formulation at pH 6.5–7.4 to preserve the integrity of the ester bond[3]. Use cyclodextrin-based formulations rather than pH adjustments to achieve solubility without degrading the molecule.

Q3: I am using HP-β-CD, but my maximum solubility is still too low. Will adding 10% ethanol or DMSO to the cyclodextrin solution help?

The Causality: Paradoxically, no. While low concentrations of co-solvents (0.5–1.0% v/v) can facilitate the initial dissolution kinetics, higher concentrations of organic solvents (>5%) actively compete with your compound for the hydrophobic cavity of the cyclodextrin[4]. This lowers the inclusion complex formation constant ( Kf​ ), effectively displacing the compound and causing it to precipitate[5]. The Solution: Limit co-solvents to ≤1% v/v. If higher solubility is required, increase the HP-β-CD concentration (up to 20% w/v) or apply gentle heating (37°C) and sonication during the complexation phase, rather than adding more organic solvent.

Part 3: Quantitative Formulation Comparison

The table below summarizes the maximum achievable solubility and associated risks for various formulation strategies.

Formulation StrategyMax Achievable SolubilityStability (pH 7.4)In Vitro Cytotoxicity Risk
100% Aqueous Buffer (PBS) < 0.05 mMHighLow
Buffer adjusted to pH 9.5 > 5.0 mMLow (Rapid Ester Hydrolysis) High (Alkaline stress to cells)
10% DMSO in PBS ~ 1.0 mMModerateHigh (DMSO toxicity >1%)
20% w/v HP-β-CD in PBS > 10.0 mMExcellent (Sterically Shielded)Low

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, do not assume a clear liquid is a true solution. Micro-suspensions can mimic solutions to the naked eye but will yield erratic assay results. Use the following self-validating protocols.

Protocol A: Preparation of a 10 mM HP-β-CD Inclusion Complex

Self-validating principle: A true inclusion complex will remain optically clear upon centrifugation, whereas a micro-suspension will pellet.

  • Vehicle Preparation: Weigh 2.0 g of HP-β-CD and dissolve in 9.9 mL of PBS (pH 7.4) to create a 20% w/v solution.

  • Stock Preparation: Dissolve propan-2-yl 3-(4-hydroxyphenyl)propanoate in 100% DMSO to a concentration of 1 M.

  • Complexation: Dropwise, add 100 µL of the 1 M DMSO stock into the 9.9 mL HP-β-CD solution while vortexing vigorously. (Final DMSO concentration = 1% v/v).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes to drive the host-guest inclusion equilibrium.

  • Validation (Critical Step): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (λ ≈ 280 nm for the phenol ring) against a standard curve to confirm the final soluble concentration.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Self-validating principle: Nephelometry measures light scattering. A true solution scatters no light; a crashed-out compound scatters light proportionally to the precipitate mass.

  • Dilution: Prepare a serial dilution of the formulated compound in your target media (e.g., DMEM + 10% FBS) from 1 µM to 500 µM in a 96-well clear-bottom plate.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic standard assay conditions.

  • Measurement: Read the plate using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for turbidity).

  • Data Interpretation: The kinetic solubility limit is strictly defined as the highest concentration where the Nephelometric Turbidity Units (NTU) or A620​ remains at baseline (statistically identical to the vehicle control).

Part 5: References

  • [4] Effect of cyclodextrin and cosolvent on the solubility and antioxidant activity of caffeic acid. NIH.gov. 4

  • [5] The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. NIH.gov. 5

  • [1] Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. NIH.gov. 1

  • [2] Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. MDPI.com. 2

  • [3] Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. NIH.gov. 3

Sources

Troubleshooting

preventing degradation of propan-2-yl 3-(4-hydroxyphenyl)propanoate during long-term storage

A Knowledge Base for Stability, Storage, and Troubleshooting Welcome to the Technical Support Center for propan-2-yl 3-(4-hydroxyphenyl)propanoate (also known as isopropyl phloretate). This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

A Knowledge Base for Stability, Storage, and Troubleshooting

Welcome to the Technical Support Center for propan-2-yl 3-(4-hydroxyphenyl)propanoate (also known as isopropyl phloretate). This guide is designed for researchers and drug development professionals to understand the exact mechanisms of degradation and implement self-validating workflows to preserve compound integrity.

Mechanistic Overview of Degradation

Propan-2-yl 3-(4-hydroxyphenyl)propanoate is a lipophilic phenolic ester highly valued in drug development and antioxidant formulations. However, its dual functional groups—a propanoate ester and a phenolic hydroxyl—create two distinct vectors for degradation during long-term storage.

  • Vector A: Phenolic Auto-Oxidation. The 4-hydroxyl group on the phenyl ring acts as a potent radical scavenger. It readily undergoes double hydrogen atom transfer (dHAT) and sequential double proton loss double electron transfer (SdPLdET). When exposed to oxygen, UV light, or trace transition metals, the phenol oxidizes into a highly reactive phenoxy radical, which subsequently dimerizes or oxidizes further into quinones.

  • Vector B: Ester Hydrolysis. While the isopropyl group provides mild steric hindrance compared to methyl or ethyl esters, the ester bond remains highly susceptible to nucleophilic attack. Phenolic esters exhibit significantly higher hydrolysis rates under basic conditions[1], and prolonged exposure to ambient moisture will cleave the molecule into phloretic acid and isopropanol.

DegradationMechanisms A Propan-2-yl 3-(4-hydroxyphenyl)propanoate B Ester Hydrolysis A->B H2O, High/Low pH C Phenolic Auto-Oxidation A->C O2, UV Light, Metals D Phloretic Acid + Isopropanol B->D Cleavage E Quinone Polymers (Discoloration) C->E dHAT Mechanism

Fig 1. Primary degradation pathways of propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Quantitative Stability Matrix

To establish predictive shelf-life models, we have summarized the quantitative degradation profile of the compound under various environmental stressors.

Storage ConditionTemp (°C)AtmosphereLight ExposureEst. 6-Month PurityPrimary Degradant
Optimal (SOP) -20°CArgonDark>99.5%None
Refrigerated 4°CAirDark~95.0%Quinones
Room Temp 25°CAirAmbient<80.0%Quinones / Phloretic Acid
Aqueous Stock (pH 8) 25°CAirDark<50.0%Phloretic Acid

Note: Ester hydrolysis is highly temperature and pH-dependent[2]. Formulating the compound in basic aqueous solutions drastically accelerates degradation.

Troubleshooting FAQs

Q: My lyophilized powder has developed a yellow/brown tint over the last three months. What is happening? A: This is a classic sign of phenolic auto-oxidation. The 4-hydroxyphenyl group has oxidized into a quinone derivative, which then polymerizes to form highly conjugated, colored compounds.

  • Causality: This occurs when the compound is exposed to atmospheric oxygen or UV light. Even trace amounts of transition metals (e.g., iron or copper from standard stainless steel spatulas) can catalyze this radical-mediated pathway.

  • Solution: Discard heavily discolored batches, as the formation of quinones indicates a significant loss of purity and potential toxicity. Switch to handling the powder with ceramic or PTFE-coated spatulas and store exclusively in amber, argon-purged vials.

Q: My LC-MS analysis shows a major secondary peak at m/z 165 in negative ion mode, but the powder is perfectly white. What is the degradant? A: A peak at m/z 165 [M-H]⁻ corresponds to phloretic acid (3-(4-hydroxyphenyl)propanoic acid). Your compound is undergoing ester hydrolysis.

  • Causality: Because the powder is not discolored, oxidation is not the culprit. Instead, ambient moisture has hydrolyzed the isopropyl ester bond. This often happens if the vial is repeatedly opened in a humid laboratory environment, allowing condensation to form on the cold powder.

  • Solution: Ensure vials are warmed completely to room temperature in a desiccator before opening to prevent condensation.

Q: Can I prepare a long-term stock solution in DMSO or Ethanol? A: We strongly advise against storing stock solutions for more than 1 month, even at -80°C.

  • Causality: DMSO is highly hygroscopic and will pull moisture from the air, driving hydrolysis. Furthermore, older DMSO degrades into dimethyl sulfide and other oxidants that rapidly attack the phenol ring. Ethanol can undergo transesterification with your compound, replacing the isopropyl group with an ethyl group.

  • Solution: If a stock solution is mandatory, use anhydrous, amine-free Acetonitrile or freshly opened, anhydrous DMSO. Aliquot immediately into single-use tubes to avoid freeze-thaw cycles.

Self-Validating Standard Operating Procedure (SOP): Long-Term Storage

To guarantee >99.5% purity over 12+ months, implement the following self-validating workflow.

Step 1: Desiccation & Lyophilization

  • Action: Place the synthesized or received powder in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours, or lyophilize if recovering from an aqueous wash.

  • Causality: Removing interstitial water eliminates the nucleophile required for ester hydrolysis.

  • Validation Check: Weigh the sample at 12 hours and 24 hours. Desiccation is validated only when a constant mass (Δ < 0.1%) is achieved.

Step 2: Aliquoting in a Controlled Environment

  • Action: Transfer the dried powder into pre-weighed, acid-washed amber glass vials inside a glove box.

  • Causality: Amber glass blocks UV photons (preventing photo-induced radical formation). Acid-washing removes trace alkaline residues from the glass surface that could catalyze base hydrolysis.

  • Validation Check: Visually inspect the powder under white light inside the glove box; it must be a pristine white crystalline solid.

Step 3: Inert Gas Purging

  • Action: Purge the headspace of each vial with high-purity Argon for 15 seconds.

  • Causality: Argon is heavier than air and effectively displaces oxygen, completely shutting down the dHAT auto-oxidation pathway. Nitrogen is lighter and dissipates too quickly during capping.

  • Validation Check: Utilize an inline oxygen sensor in the glove box to verify ambient O₂ is <5 ppm before sealing.

Step 4: Sealing and Temperature Control

  • Action: Seal the vials with PTFE-lined screw caps and wrap the seal with Parafilm. Store immediately at -20°C or -80°C.

  • Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa. Sub-zero temperatures exponentially decrease the kinetic rate constants for both hydrolysis and oxidation.

  • Validation Check: Include a humidity indicator card in the secondary storage container (e.g., a sealed Mylar bag) to continuously validate the anhydrous environment during freezer storage.

StorageProtocol S1 Lyophilization (Remove H2O) S2 Aliquot into Amber Vials S1->S2 S3 Argon Purge (Displace O2) S2->S3 S4 PTFE Seal & Store at -20°C S3->S4

Fig 2. Self-validating workflow for the long-term anhydrous storage of phenolic esters.

References
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Center for Biotechnology Information (PMC).
  • Carboxyl Group as a Radical Scavenging Moiety: Thermodynamics of 2H+/2e– Processes of Phloretic Acid. Srce.hr.
  • pH-rate profiles for the hydrolysis of compounds in aqueous solution. ResearchGate.
  • Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Rameywine.com.

Sources

Optimization

optimizing mobile phase for propan-2-yl 3-(4-hydroxyphenyl)propanoate liquid chromatography

A Guide to Optimizing Liquid Chromatography Mobile Phase Welcome to the technical support guide for the chromatographic analysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate. This document, designed for researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Liquid Chromatography Mobile Phase

Welcome to the technical support guide for the chromatographic analysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your mobile phase and achieve robust, high-quality separations. As Senior Application Scientists, we aim to explain not just the steps to take but the scientific reasoning behind them.

Understanding the Analyte: Key to Method Development

Propan-2-yl 3-(4-hydroxyphenyl)propanoate is a moderately non-polar compound, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its structure contains a critical functional group: a phenolic hydroxyl (-OH). The ionization state of this group is highly dependent on pH and is the single most important factor to control for achieving good peak shape. Uncontrolled ionization leads to deleterious interactions with the stationary phase, resulting in poor chromatography.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when setting up an HPLC method for this and similar phenolic compounds.

Q1: What is a good starting point for the mobile phase and column?

A: For initial method development, a C18 reversed-phase column is the most widely used and appropriate choice.[1][2] A standard dimension like 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

A recommended starting mobile phase is a mixture of an organic solvent and water, acidified to ensure the phenolic group remains protonated.[2][3][4]

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade Water

  • Elution Mode: Start with a gradient elution to determine the approximate solvent strength needed to elute the compound.[5] A typical screening gradient runs from 5% to 95% organic solvent over 20-30 minutes.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

Q2: Why is acidifying the mobile phase so important for this compound?

A: The key is to control the ionization of the phenolic hydroxyl group. Silica-based stationary phases, like C18, have residual silanol groups (Si-OH) on their surface. If the mobile phase pH is high enough to deprotonate the analyte's phenolic group (turning it into -O⁻), this negatively charged ion will interact strongly and inconsistently with the surface silanols. This secondary interaction is a primary cause of severe peak tailing.[6][7][8]

By acidifying the mobile phase to a pH of around 2.5-3.5 (well below the phenol's pKa of ~10), you ensure the hydroxyl group remains in its neutral, protonated form (-OH).[5] This minimizes silanol interactions, leading to symmetrical, Gaussian peaks. Formic acid is a common choice as it is volatile and compatible with mass spectrometry (MS) detectors.[4]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: Both acetonitrile and methanol are excellent choices for RP-HPLC, but they offer different selectivities, which can be used to optimize resolution.[5]

  • Acetonitrile: Generally has a lower viscosity and higher elution strength than methanol. It often provides sharper peaks and is preferred for gradient elution.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter its interaction with the analyte and stationary phase, thus changing the selectivity (the relative retention of different compounds).[1][5]

If you are struggling to resolve your main peak from impurities, switching from acetonitrile to methanol (or using a combination of both) is a powerful tool to alter selectivity (α) and improve separation.[9][10]

Q4: My analyte is eluting too quickly (low retention). How do I fix this?

A: Low retention (a low retention factor, k) means the mobile phase is too strong (too non-polar in RP-HPLC). To increase retention time, you need to make the mobile phase more polar. This is achieved by decreasing the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.[11] A 10% decrease in the organic modifier can be expected to increase the retention time by a factor of two to three.[5] For isocratic methods, aim for a retention factor (k) between 2 and 10 for robust results.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common chromatographic issues.

Workflow for Troubleshooting Common HPLC Problems

The following diagram outlines a logical workflow for diagnosing and solving issues with your separation.

HPLC_Troubleshooting start Assess Chromatogram problem_peak Problem: Poor Peak Shape? start->problem_peak problem_res Problem: Poor Resolution? problem_peak->problem_res No cause_tailing Cause: Peak Tailing problem_peak->cause_tailing Yes (Tailing) cause_fronting Cause: Peak Fronting problem_peak->cause_fronting Yes (Fronting) problem_ret Problem: Incorrect Retention? problem_res->problem_ret No cause_resolution Cause: Co-elution problem_res->cause_resolution Yes cause_retention Cause: Retention Time Drift or Out of Spec problem_ret->cause_retention Yes end_node Method Optimized problem_ret->end_node No (Good Separation) solution_tailing Solution: - Lower mobile phase pH (add 0.1% acid) - Check for column contamination cause_tailing->solution_tailing solution_fronting Solution: - Reduce sample concentration/volume - Match sample solvent to mobile phase cause_fronting->solution_fronting solution_res Solution: - Adjust % Organic Solvent - Change organic solvent (ACN <=> MeOH) - Optimize temperature cause_resolution->solution_res solution_retention Solution: - Prepare fresh mobile phase - Check for system leaks & pump issues - Thermostat the column cause_retention->solution_retention

Caption: A logical workflow for troubleshooting common HPLC issues.

Detailed Troubleshooting Q&A

Q: My peak is tailing severely. What is the most likely cause and solution?

A: For a phenolic compound like this, the most probable cause of tailing is secondary interaction between the deprotonated (ionized) analyte and active silanol groups on the column's stationary phase.[6][8] This often occurs if the mobile phase pH is not sufficiently acidic.

  • Primary Solution: Ensure your mobile phase is properly acidified. Prepare a fresh mobile phase containing 0.1% formic or phosphoric acid in the aqueous portion.[1][12] This suppresses the ionization of the phenolic group, minimizing unwanted interactions and producing a symmetrical peak.

  • Secondary Causes: If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column head.[6][12] In this case, reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.[12]

Q: I am not getting enough resolution between my main analyte and an impurity. How can I improve this?

A: Resolution (Rs) is a function of three factors: column efficiency (N), selectivity (α), and the retention factor (k).[9][11] To improve resolution, you can address one or more of these.

  • Optimize Retention Factor (k): If peaks are eluting very early (k < 2), resolution is often poor.[5] Increase retention by decreasing the percentage of organic solvent in the mobile phase. This moves the peaks to a later time where band broadening is proportionally less, often improving separation.[11]

  • Change Selectivity (α): This is often the most powerful way to improve resolution.[9][10] Selectivity is the measure of the relative separation between two peaks.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can change the elution order or increase the space between your peaks.[5]

    • Adjust Temperature: Increasing or decreasing the column temperature can sometimes improve selectivity.

  • Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.

    • Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) increases efficiency.

    • Increase Column Length: A longer column provides more theoretical plates and can increase resolution, though it also increases analysis time and backpressure.[11][13]

Q: My retention times are drifting or have suddenly shifted. What should I check?

A: Unstable retention times point to a change in the chromatographic system or mobile phase.[8]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.[14] Was the pH adjusted correctly? Was the solvent ratio measured accurately? Prepare a fresh batch of mobile phase carefully.[12] Evaporation of the organic solvent from the mobile phase reservoir can also cause a gradual shift to longer retention times.

  • System Issues: Check for leaks in the pump, injector, or fittings. A fluctuating flow rate due to pump issues (e.g., worn seals, air bubbles) will cause unstable retention.[8][14]

  • Temperature Fluctuations: Ensure the column oven is on and set to the correct temperature. A stable column temperature is crucial for reproducible retention times.[8][13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acidified)

This protocol describes the preparation of a standard mobile phase for the analysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (~88% or higher purity)

  • Clean glass solvent bottles

  • Graduated cylinders

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

  • Prepare Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap and mix thoroughly.

    • Label the bottle clearly: "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".

  • Degassing: Before placing the mobile phase lines into the bottles, degas both solutions using sonication, vacuum filtration, or an inline degasser to prevent air bubbles in the pump system.[7]

Protocol 2: Isocratic Mobile Phase Optimization

This protocol provides a systematic way to find the optimal isocratic mobile phase composition after an initial gradient screening run.

Objective: To find the organic solvent percentage that provides a retention factor (k) between 2 and 10 with good resolution.

Procedure:

  • Initial Screening: Perform a broad gradient run (e.g., 5-95% ACN over 20 minutes) to determine the approximate %ACN at which your analyte elutes.

  • First Isocratic Run: Based on the screening run, prepare a pre-mixed isocratic mobile phase. For example, if the analyte eluted at 10 minutes in a 20-minute linear gradient from 5-95% ACN, the elution concentration is approximately 50% ACN. Start with a 50:50 (v/v) mixture of Mobile Phase B and Mobile Phase A.

  • Evaluate and Adjust:

    • Run the sample with the first isocratic mobile phase.

    • Calculate the retention factor (k). If k is too low (<2), decrease the %ACN by 5-10% (e.g., move to 45% or 40% ACN).

    • If k is too high (>10), increase the %ACN by 5-10% (e.g., move to 55% or 60% ACN).

  • Iterate for Optimization: Repeat step 3 until the retention time is optimal and resolution from critical impurities is maximized.

Table 1: Effect of Mobile Phase Composition on Retention

% Acetonitrile (v/v)% Water (v/v) with 0.1% FAExpected Outcome for Propan-2-yl 3-(4-hydroxyphenyl)propanoate
70%30%Very short retention time, poor resolution from solvent front.
60%40%Short retention time, potentially low resolution.
50%50%Moderate retention, a good starting point for optimization.
40%60%Longer retention time, likely improved resolution.
30%70%Very long retention time, broad peaks, excessive run time.
References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

  • What are the Reasons for Resolution Failure in HPLC? Chromatography Today. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Top Factors That Affect HPLC Column Efficiency and Resolution. Gilson Inc.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Hplc parameters, factors affecting resolution. Slideshare. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]

  • A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • Optimization of propan-2-ol concentration of the mobile phase. ResearchGate. [Link]

  • Separation of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. PubMed. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development. Molnar-Institute. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

  • Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]

Sources

Troubleshooting

resolving common impurities in propan-2-yl 3-(4-hydroxyphenyl)propanoate synthesis

Welcome to the Technical Support Center for the synthesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate). This guide is designed for researchers and drug development professionals d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate). This guide is designed for researchers and drug development professionals dealing with the unique challenges of esterifying 3-(4-hydroxyphenyl)propanoic acid (phloretic acid). Because this starting material is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group[1], it is highly prone to side reactions.

Below, you will find our expert troubleshooting guides, self-validating protocols, and analytical matrices to help you achieve >98% purity in your workflows.

Pathway Visualization

SynthesisPathway PA Phloretic Acid (Starting Material) Ester Propan-2-yl 3-(4-hydroxyphenyl)propanoate (Target Ester) PA->Ester + IPA Oligo Polyesters / Oligomers (Self-Condensation) PA->Oligo + PA Unreacted Unreacted Phloretic Acid (Equilibrium) PA->Unreacted + H2O Quinone Quinone Derivatives (Oxidation) PA->Quinone + O2 / Light IPA Isopropanol (Reactant & Solvent) IPA->Ester Cat Acid Catalyst (H+) Cat->Ester Ester->Quinone + O2 / Light

Reaction pathways and common impurity generation in isopropyl phloretate synthesis.

Part 1: Core Troubleshooting Guides

Q: Why is my reaction generating a high percentage of oligomeric/polymeric impurities? A: Due to its bifunctionality, phloretic acid is known to readily form polyesters under dehydrating conditions[2]. When the carboxylic acid of one molecule reacts with the phenolic hydroxyl of another, it triggers a chain of self-condensation. Causality & Solution: To suppress this, you must operate under pseudo-first-order conditions. By using a massive excess of isopropanol (e.g., 20 equivalents), you dilute the phloretic acid. This statistically favors the collision between the carboxylic acid and isopropanol over intermolecular collisions between two phloretic acid molecules. Avoid solvent-free or highly concentrated Fischer esterifications[3].

Q: My conversion has stalled at 70%, leaving high amounts of residual phloretic acid. How do I drive the reaction to completion? A: Fischer esterification is an equilibrium process. The generation of water drives the reverse reaction (hydrolysis). Causality & Solution: Isopropanol is highly hygroscopic. If your starting solvent contains even 1% water, the equilibrium will stall prematurely. You must use strictly anhydrous isopropanol. If the reaction still stalls, utilize a Soxhlet extractor fitted with 3Å molecular sieves to actively sequester water from the condensing solvent vapors during reflux.

Q: During the workup, my product yield dropped by 80%. Where did it go? A: You likely washed your organic layer with a strong base like Sodium Hydroxide (NaOH). Causality & Solution: Phloretic acid has two acidic protons: the carboxylic acid (pKa ~4.5) and the phenolic OH (pKa ~10.0). Your target ester still retains the phenolic OH. If you use NaOH (pH 14), you deprotonate the product into a sodium phenoxide salt, making it highly water-soluble and washing it into the aqueous waste. You must use a weak base like Sodium Bicarbonate (NaHCO3, pH ~8.3) to selectively deprotonate only the unreacted carboxylic acid, leaving your product safely in the organic layer.

Part 2: Self-Validating Experimental Protocol

To ensure high purity and yield, execute the following step-by-step Fischer esterification workflow. This protocol includes built-in validation checkpoints to verify success before proceeding.

Step 1: Anhydrous Reaction Setup

  • Add 3-(4-hydroxyphenyl)propanoic acid (1.0 eq, 10.0 g) to a flame-dried round-bottom flask.

  • Suspend the solid in anhydrous isopropanol (20.0 eq, ~92 mL).

  • Validation Checkpoint: Perform a Karl Fischer titration on the isopropanol prior to addition. Moisture must be <0.05% to prevent equilibrium stalling.

  • Slowly add concentrated Sulfuric Acid (0.05 eq) dropwise while stirring.

Step 2: Reflux and Inert Monitoring

  • Equip the flask with a reflux condenser and purge the system with Argon for 10 minutes.

  • Heat the mixture to reflux (82 °C) under an active Argon balloon for 12 hours.

  • Validation Checkpoint: At the 10-hour mark, pull a 50 µL aliquot, quench with 100 µL saturated NaHCO3, extract with 200 µL Ethyl Acetate, and run TLC (Hexanes:EtOAc 7:3). Proceed to Step 3 only when the starting material spot (Rf ~0.1) is <5% relative to the product spot (Rf ~0.5) via UV densitometry.

Step 3: Selective Quench and Extraction

  • Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove ~80% of the excess isopropanol.

  • Dilute the resulting viscous oil with Ethyl Acetate (150 mL).

  • Wash the organic layer with saturated aqueous NaHCO3 (3 x 50 mL).

  • Validation Checkpoint: Test the pH of the final aqueous wash using pH paper; it must remain >8.0 . Check the organic layer via TLC; it must show zero streaking at the baseline, confirming the complete removal of unreacted phloretic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure ester.

Part 3: Impurity Profiling & Analytical Data

Use the following quantitative matrix to identify and resolve impurities during your synthesis.

Impurity ClassOrigin MechanismTLC Rf (Hex/EtOAc 7:3)LC-MS SignatureResolution Strategy
Unreacted Phloretic Acid Incomplete equilibrium / Water contamination0.10 (Heavy streaking)165.05 [M-H]⁻Liquid-liquid extraction with saturated NaHCO3 (pH 8.3).
Polyesters / Oligomers Intermolecular esterification of starting material0.00 - 0.20 (Broad smear)313.10 [M-H]⁻ (Dimer)Run reaction at high dilution (20 eq IPA); avoid neat conditions.
Quinone Derivatives Auto-oxidation of the phenolic ring0.35 (Yellow/Pink spot)163.03 [M-H]⁻ (Oxidized PA)Sparging solvents with Argon; perform reaction in the dark.
Diisopropyl Ether Acid-catalyzed dehydration of isopropanolN/A (Highly volatile)N/AExtended evaporation in vacuo (bp 68 °C).
Part 4: Advanced FAQs

Q: Why is my isolated ester turning pink after a few weeks of storage? A: The phenolic hydroxyl group is undergoing slow auto-oxidation into a highly conjugated quinone. To prevent this, store the purified propan-2-yl 3-(4-hydroxyphenyl)propanoate in amber vials under an argon blanket at -20 °C.

Q: Can I use Steglich esterification (DCC/DMAP) to avoid the high heat of Fischer esterification? A: While Steglich conditions operate at room temperature, the addition of DMAP makes the phenolic hydroxyl group highly nucleophilic. This rapidly accelerates the formation of polyesters. If you must use Steglich conditions, you must first protect the phenol (e.g., as a tert-butyldimethylsilyl ether), which adds two unnecessary synthetic steps. Fischer esterification is vastly superior for unprotected phenolic acids.

Q: I accidentally washed my organic layer with 1M NaOH instead of NaHCO3. Can I recover my product? A: Yes. Your product is currently in the aqueous waste as a water-soluble sodium phenoxide salt. To recover it, carefully acidify the aqueous layer to pH 6.0 using 1M HCl. This specific pH reprotonates the phenol (making the product organic-soluble again) while keeping the carboxylic acid of the impurity mostly deprotonated. Once adjusted, re-extract the aqueous layer with ethyl acetate.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid." PubChem. Available at:[Link]

  • Wikipedia contributors. "Phloretic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dumas, L., et al. "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine." Green Chemistry, Royal Society of Chemistry, 2017. Available at:[Link]

Sources

Optimization

reducing baseline noise in propan-2-yl 3-(4-hydroxyphenyl)propanoate LC-MS analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address a critical challenge in the LC-MS analysis of small-molecule phenolic esters: mitiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address a critical challenge in the LC-MS analysis of small-molecule phenolic esters: mitigating baseline noise during the quantification of propan-2-yl 3-(4-hydroxyphenyl)propanoate (also known as phloretic acid isopropyl ester).

Because this molecule features a readily ionizable phenolic hydroxyl group (pKa ~9.5), it is typically analyzed in negative electrospray ionization (ESI-) to yield the [M-H]⁻ ion at m/z 207.10. However, ESI- is notoriously susceptible to high chemical background from solvent impurities, system contamination, and suboptimal desolvation. This guide provides field-proven, self-validating protocols to isolate and eliminate these noise sources, ensuring maximum signal-to-noise (S/N) for trace-level drug development assays.

Part 1: Diagnostic Workflows & Causality

Before altering MS parameters, we must establish the physical origin of the baseline noise. Noise in LC-MS is rarely random; it is a measurable symptom of either chemical contamination (mobile phase/column bleed) or physical inefficiency (poor droplet desolvation/source contamination).

RCA Start Elevated Baseline Noise (m/z 207.10 in ESI-) Iso Isolate Origin: Toggle LC Flow Start->Iso LC LC System & Solvents (Noise drops when flow is OFF) Iso->LC Flow Dependent MS MS Source & Optics (Noise persists when flow is OFF) Iso->MS Flow Independent Solvent Mobile Phase Impurities Action: Use LC-MS Grade LC->Solvent Column Column Bleed / Matrix Action: Flush or Replace LC->Column Desolvation Poor Desolvation Action: Optimize Gas/Temp MS->Desolvation Contam Source Contamination Action: Steam Clean MS->Contam

Caption: Root cause analysis workflow for isolating LC-MS baseline noise origins.

Part 2: Troubleshooting FAQs

Q1: My Total Ion Chromatogram (TIC) shows a high, continuous background in ESI negative mode. How do I determine if this is caused by my mobile phase or the mass spectrometer? A: Causality begins with isolation. You must decouple the liquid chromatograph from the mass spectrometer. Monitor the baseline noise with the LC pumping at your initial gradient conditions. Then, divert the LC flow to waste (or turn off the pump) while keeping the MS acquiring data.

  • The Causality: Impurities highly soluble in the mobile phase are often unretained by the column, contributing to a consistently high detector signal throughout the run[1]. If the noise drops immediately upon flow diversion, the contamination is originating from the LC system. If the noise persists, the issue is intrinsic to the MS source (e.g., contaminated ion optics or corona discharge).

Q2: I've isolated the noise to the MS source. How can I decontaminate it without venting the instrument and breaking vacuum? A: Implement an overnight "steam cleaning" protocol. This leverages high-temperature, high-flow solvent vapor to desorb and flush baked-on organic residues from the spray chamber and ion optics.

  • The Protocol: Set your LC flow to 0.5 mL/min (using highly pure LC-MS water or a 50:50 water/methanol mix), increase the nebulizer pressure to 60 psi, and set the drying gas flow to 13 L/min at 350 °C[2]. Ensure the MS stream selection valve is directed to the source.

  • The Causality: Steam cleaning overnight has been empirically shown to be one of the most critical factors in restoring optimal signal-to-noise levels by stripping away accumulated matrix and solvent adducts[2].

Q3: What mobile phase additives are optimal for propan-2-yl 3-(4-hydroxyphenyl)propanoate to maximize the S/N ratio? A: For this phenolic ester, you want to drive the equilibrium toward the deprotonated state ([M-H]⁻) without introducing noise-inducing salts. Avoid high concentrations of buffers. Use ultra-pure LC-MS grade water and methanol.

  • The Causality: Inorganic ion contamination and inconsistencies in water quality directly increase signal-to-noise levels and cause ion suppression[3]. Using HPLC-grade instead of LC-MS grade solvents introduces low-molecular-weight organic contaminants that drastically inflate the baseline in the mass range of small molecules[4]. LC-MS grade water is 0.2 µm prefiltered and maintains ultra-low impurity levels to prevent ghost peaks and baseline drift[3].

Q4: How can I adjust MS interface parameters to selectively filter out chemical noise while preserving the m/z 207.10 signal? A: Focus on the cone voltage and the cone/desolvation gas flows.

  • The Causality: The cone voltage accelerates ions into the high-vacuum region. While optimizing it maximizes analyte transmission, it also induces mild in-source collision-induced dissociation (CID). Increasing the cone voltage slightly above the analyte's optimal value can intentionally fragment weakly bound solvent clusters (chemical noise) that share the same nominal mass, thereby cleaning up the background. Furthermore, the cone gas flow rate can be strategically optimized to reduce interfering ions, improve ionization efficiency, and increase the S/N ratio.

Part 3: Quantitative Data & Optimization Matrix

To systematically reduce baseline noise, adjust the following parameters based on their causal relationship with electrospray dynamics.

MS Interface ParameterTypical Range (ESI-)Effect on Analyte Signal (m/z 207.10)Effect on Baseline NoiseOptimization Strategy for Phenolic Esters
Capillary Voltage 2.5 kV – 3.5 kVIncreases droplet charging; too high causes discharge.High voltages increase continuous chemical noise and corona discharge.Keep as low as possible while maintaining >80% max analyte signal.
Drying Gas Temp 250 °C – 350 °CEnhances desolvation, increasing bare ion yield.Reduces noise from heavy solvent clusters; too high may cause thermal degradation.Set to 300 °C. The ester bond is stable, but excessive heat increases background thermal noise.
Cone Voltage 15 V – 40 VMaximizes ion transmission into the first vacuum stage.Higher voltages decluster solvent adducts, dropping background noise.Tune to ~25-30V. Use mild in-source CID to break apart isobaric solvent clusters.
Cone Gas Flow 50 L/hr – 150 L/hrSweeps away neutral solvent molecules, preventing them from entering the MS.Drastically reduces chemical background noise.Increase flow until analyte signal drops by 10%, maximizing the S/N ratio.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, troubleshooting must be a closed-loop, self-validating system. Execute the following methodology to verify that your interventions have successfully improved the assay's sensitivity.

Protocol Step1 1. Baseline Profiling Record Initial TIC Step2 2. Bake-Out 'Steam Clean' @ 350°C Step1->Step2 Step3 3. Re-evaluation Assess TIC Drop Step2->Step3 Step4 4. Optimization Tune Cone Voltage Step3->Step4 Step5 5. Validation Run LLOQ Standard Step4->Step5

Caption: Self-validating five-step protocol for LC-MS noise mitigation and S/N verification.

Methodology: LC-MS Baseline Noise Mitigation and S/N Verification

  • Step 1: Baseline Profiling (Control Establishment)

    • Prepare a blank injection (LC-MS grade water).

    • Run your standard gradient method for propan-2-yl 3-(4-hydroxyphenyl)propanoate.

    • Integrate the Total Ion Current (TIC) area across the expected retention time window. Record this value as your Baseline Control.

  • Step 2: Source Decontamination

    • Bypass the analytical column using a zero-dead-volume union.

    • Infuse a 50:50 mixture of LC-MS grade Water/Methanol at 0.5 mL/min.

    • Set Nebulizer to 60 psi, Drying Gas to 13 L/min, and Gas Temperature to 350 °C.

    • Maintain these settings for 8-12 hours (overnight) to desorb organics[2].

  • Step 3: Re-evaluation (Validation Checkpoint 1)

    • Reconnect the analytical column and repeat the blank injection from Step 1.

    • Calculate the percentage reduction in the TIC area.

    • Validation Rule: If the TIC reduction is < 20%, the noise is likely originating from contaminated mobile phases. Replace all solvents with fresh LC-MS grade reagents[3][4] and repeat.

  • Step 4: Parameter Tuning

    • Infuse a 100 ng/mL standard of propan-2-yl 3-(4-hydroxyphenyl)propanoate at 10 µL/min via a T-piece into the LC flow.

    • Monitor m/z 207.10.

    • Incrementally increase the Cone Voltage (15V to 40V) and Cone Gas Flow. Plot the Signal-to-Noise ratio (not just absolute signal) for each increment. Lock in the parameters that yield the highest S/N.

  • Step 5: Final Validation (Validation Checkpoint 2)

    • Inject your Lower Limit of Quantification (LLOQ) standard.

    • Calculate the peak-to-peak S/N ratio using your chromatography data system.

    • Validation Rule: The method is validated for trace analysis only when the S/N ratio strictly exceeds 10:1.

References

  • Agilent Technologies. "InfinityLab Water for LC/MS - Agilent: Product Details." Agilent.com. Available at:[Link]

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." Waters.com. Available at:[Link]

  • Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Agilent.com. Available at:[Link]

  • LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" Chromatographyonline.com. Available at:[Link]

  • LCGC. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatographyonline.com. Available at:[Link]

Sources

Troubleshooting

optimizing crystallization conditions for propan-2-yl 3-(4-hydroxyphenyl)propanoate purification

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals optimizing the purification of propan-2-yl 3-(4-hydroxyphenyl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals optimizing the purification of propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate).

Overview of the Chemical Challenge

Propan-2-yl 3-(4-hydroxyphenyl)propanoate presents unique purification challenges. The molecule features a rigid, hydrogen-bonding phenolic head and a flexible, lipophilic isopropyl ester tail. This amphiphilic-like structure lowers the crystal lattice energy, resulting in a wide Metastable Zone Width (MSZW) and a high propensity for Liquid-Liquid Phase Separation (LLPS)—commonly observed as "oiling out" during cooling.

This guide provides validated troubleshooting strategies, thermodynamic principles, and self-validating protocols to force the system into a Solid-Liquid Equilibrium (SLE) for high-purity crystalline isolation.

Part 1: Thermodynamic Workflows & Causality

To successfully crystallize this phenolic ester, we must navigate the competing kinetics of phase separation and crystal nucleation. Predictive thermodynamic models, such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model, are critical for screening solvent mixtures that favor SLE over LLE .

Workflow Start Target API: Propan-2-yl 3-(4-hydroxyphenyl)propanoate SolventScreen Solvent Screening (NRTL-SAC Model) Start->SolventScreen MSZW Determine MSZW (Metastable Zone Width) SolventScreen->MSZW Decision Oiling Out (LLPS) Detected? MSZW->Decision Seeding Implement Seeding Protocol Decision->Seeding No AntiSolvent Adjust Anti-Solvent Ratio (e.g., Heptane) Decision->AntiSolvent Yes Cooling Controlled Cooling (0.1 - 0.5 °C/min) Seeding->Cooling AntiSolvent->MSZW Isolation Filtration & Washing (High Purity Crystals) Cooling->Isolation

Workflow for optimizing crystallization and mitigating liquid-liquid phase separation.

Part 2: Solvent Screening & Quantitative Data

Selecting the right solvent system dictates the solubility, impurity rejection, and crystal morphology . For propan-2-yl 3-(4-hydroxyphenyl)propanoate, binary solvent systems (cooling-antisolvent mode) far outperform single solvents . Isopropanol (IPA) is ideal as the primary solvent because it satisfies the hydrogen-bonding requirements of the phenolic hydroxyl group, while heptane acts as a highly efficient antisolvent for the isopropyl tail .

Table 1: Solvent/Antisolvent Screening Matrix & Thermodynamic Parameters

Primary SolventAntisolventSolubility Ratio ( Shigh​/Slow​ )MSZW (°C)LLPS (Oiling Out) RiskRecommendation
Isopropanol Heptane High (>10)8 - 10LowOptimal. Excellent yield; supports seeded batch crystallization.
Ethyl Acetate Hexane Very High5 - 7ModerateViable. Good yield, but requires strict cooling control.
Toluene None (Cooling)Low (<3)> 15Very HighNot recommended. Poor yield; high probability of oiling out.

Table 2: Optimized Seeded Cooling-Antisolvent Profile

PhaseTemp (°C)Time (min)ActionCausality / Mechanism
Dissolution5530Hold at Tmax​ Destroys thermal history; ensures homogeneous solution.
Cooling55 → 4520Cool at 0.5 °C/minEnters MSZW without triggering spontaneous nucleation.
Seeding4530Add 1-2 wt% seedsBypasses MSZW barrier; initiates heterogeneous nucleation.
Antisolvent4560Linear Heptane doseDrives supersaturation slowly to favor crystal growth.
Final Cooling45 → 5120Cool at 0.33 °C/minMaximizes yield; prevents secondary nucleation.

Part 3: Troubleshooting Guides & FAQs

Q1: My product forms a milky emulsion ("oils out") instead of crystallizing upon cooling. How do I fix this? Causality: This is Liquid-Liquid Phase Separation (LLPS). Because the molecule has a flexible lipophilic tail and a polar head, rapid cooling causes the supersaturation trajectory to cross the binodal curve (liquid-liquid equilibrium) before it can organize into a solid lattice. Solution: You must shift the thermodynamic pathway.

  • Switch to a binary solvent system (e.g., Isopropanol/Heptane) to better solvate the intermediate states.

  • Implement a seeding protocol within the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the system reaches the LLPS boundary .

Thermodynamics Supersaturation Supersaturated Solution (Phenolic Ester in Solvent) Path1 High Supersaturation Rate (Rapid Cooling) Supersaturation->Path1 Path2 Controlled Supersaturation (Seeding within MSZW) Supersaturation->Path2 LLPS Liquid-Liquid Phase Separation (Oiling Out) Path1->LLPS Nucleation Heterogeneous Nucleation (Crystal Growth) Path2->Nucleation Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous PureCrystal High-Purity Crystalline API Nucleation->PureCrystal

Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystal nucleation.

Q2: My crystals are agglomerating and trapping residual solvent, lowering purity. What is the mechanism? Causality: Agglomeration occurs when the rate of supersaturation generation (via cooling or antisolvent addition) exceeds the rate of crystal growth. This triggers secondary nucleation—new, tiny crystals form rapidly and fuse together, trapping mother liquor (and impurities) inside the agglomerates. Solution: Decrease the cooling rate to ≤0.33 °C/min and add an isothermal hold (e.g., 30 minutes) immediately after the antisolvent addition. This allows Ostwald ripening to occur, where smaller crystals dissolve and redeposit onto larger, well-formed crystals, improving morphology and purity .

Q3: Can I use continuous crystallization for this intermediate? Causality: Yes, but only after the batch kinetics are fully mapped. Continuous crystallization requires a highly controlled MSZW to prevent fouling (blockages) in the tubular reactor. The Isopropanol/Heptane system is highly suitable for continuous processing due to its predictable solubility curve and high impurity rejection .

Part 4: Self-Validating Experimental Protocol

Procedure: Seeded Cooling-Antisolvent Crystallization Note: Every step in this protocol includes an observable metric to ensure the system remains in the Solid-Liquid Equilibrium (SLE) regime.

Step 1: Dissolution & Thermal History Erasure

  • Action: Suspend crude propan-2-yl 3-(4-hydroxyphenyl)propanoate in Isopropanol (3 volumes relative to crude mass) in a jacketed reactor. Heat to 55 °C under moderate agitation (200 RPM).

  • Causality: High temperature ensures complete dissolution of all polymorphs and destroys existing thermal history, preventing uncontrolled nucleation.

  • Self-Validation: The solution must become completely transparent. If any turbidity remains after 30 minutes, perform a hot polishing filtration to remove foreign nucleants.

Step 2: Primary Cooling to Seeding Temperature

  • Action: Cool the solution from 55 °C to 45 °C at a controlled rate of 0.5 °C/min.

  • Causality: This slow cooling rate allows the solution to enter the Metastable Zone Width (MSZW) without crossing the spontaneous nucleation threshold.

Step 3: Seeding & Isothermal Hold

  • Action: At 45 °C, add 1-2 wt% of highly pure, milled crystalline seeds of propan-2-yl 3-(4-hydroxyphenyl)propanoate. Hold isothermally for 30 minutes.

  • Causality: Seeds provide a low-energy surface for heterogeneous nucleation, effectively bypassing the high activation energy required for spontaneous nucleation and preventing LLPS.

  • Self-Validation: Observe the suspension. The seeds must remain visible and suspended. If the seeds dissolve entirely, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Antisolvent Addition

  • Action: Linearly dose Heptane (6 volumes) into the reactor over 60 minutes while maintaining the temperature at 45 °C.

  • Causality: Heptane acts as an antisolvent, gradually decreasing the solubility of the lipophilic isopropyl tail. Linear dosing maintains a constant supersaturation level, driving crystal growth exclusively on the existing seeds rather than forming new nuclei.

Step 5: Final Cooling & Isolation

  • Action: Cool the suspension to 5 °C at a rate of 0.33 °C/min. Hold at 5 °C for 2 hours. Filter the slurry and wash the wet cake with 2 volumes of pre-chilled Isopropanol/Heptane (1:3 v/v). Dry under vacuum at 40 °C.

  • Causality: The final cooling ramp maximizes the overall yield. Washing with a chilled solvent mixture removes surface impurities without dissolving the product.

  • Self-Validation: The filtrate should be clear, and the isolated crystals should be free-flowing, indicating the absence of trapped oils or agglomerates.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. APC (Applied Process Company). Available at:[Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chromatography & Separation Techniques, Longdom Publishing. Available at:[Link]

  • Solvent design for crystallization of pharmaceutical products. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

propan-2-yl 3-(4-hydroxyphenyl)propanoate vs methyl 3-(4-hydroxyphenyl)propanoate efficacy

Optimizing Phenolic Prodrugs: A Comparative Efficacy Guide on Methyl vs. Isopropyl 3-(4-hydroxyphenyl)propanoate Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) is a potent natural phenolic compound recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Phenolic Prodrugs: A Comparative Efficacy Guide on Methyl vs. Isopropyl 3-(4-hydroxyphenyl)propanoate

Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) is a potent natural phenolic compound recognized for its robust antioxidant, anti-inflammatory, and allelopathic properties[1]. However, the free carboxylic acid moiety often limits its cellular permeability and bioavailability. To circumvent this, esterification is universally employed in drug development and cosmeceuticals.

This guide objectively compares two critical derivatives: methyl 3-(4-hydroxyphenyl)propanoate (methyl phloretate) and propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate). As an Application Scientist, the goal is to move beyond basic structural differences and analyze how the aliphatic chain length dictates pharmacokinetic behavior, enzymatic stability, and ultimate cellular efficacy.

The Pharmacophore Paradox: Structure-Activity Relationship (SAR)

Both compounds rely on the para-hydroxyl group on the phenyl ring for their primary bioactivity (e.g., radical scavenging via hydrogen atom transfer)[2]. The divergence in their efficacy profiles stems entirely from the esterified alkyl chain.

  • Methyl Phloretate: Featuring a minimal methyl group, this compound is naturally occurring (isolated from Garcinia xanthochymus) and exhibits rapid bioactivity in aqueous systems[1]. Because of its low steric hindrance, it is highly susceptible to rapid enzymatic hydrolysis by ubiquitous carboxylesterases.

  • Isopropyl Phloretate: Featuring a branched, sterically bulky isopropyl group, this compound was originally synthesized for advanced bio-based polymer applications due to its unique thermal and steric properties[3]. In biological models, this steric bulk acts as a shield, creating a highly lipophilic, sustained-release prodrug.

Causality in Physicochemical Divergence

The isopropyl group increases the partition coefficient (LogP), enhancing lipid bilayer permeation. However, the steric bulk adjacent to the ester carbonyl significantly impedes the nucleophilic attack by intracellular carboxylesterases. Consequently, while the methyl ester provides a rapid spike of the active pharmacophore (phloretic acid), the isopropyl ester provides a prolonged, controlled release.

Pathway M Methyl Phloretate (Low Steric Bulk) Membrane Lipid Bilayer Permeation M->Membrane Moderate LogP I Isopropyl Phloretate (High Steric Bulk) I->Membrane High LogP CE Intracellular Carboxylesterases Membrane->CE PA Phloretic Acid (Active Pharmacophore) CE->PA Rapid Hydrolysis (Methyl) CE->PA Sustained Release (Isopropyl) ROS ROS Scavenging & Bioactivity PA->ROS Phenolic OH Electron Donation

Figure 1: Pharmacokinetic pathway detailing cellular uptake and esterase hydrolysis dynamics.

Comparative Efficacy Data

To understand the practical implications of these structural differences, we must look at how they perform across different assay environments. Cell-free assays (like DPPH) will show nearly identical efficacy for both esters because the phenolic OH is unhindered[2]. However, cell-based assays reveal that permeability and hydrolysis rates dictate actual biological efficacy.

Table 1: Pharmacokinetic & Efficacy Profiling (Data synthesized from established phenolic ester SAR baselines)

ParameterMethyl 3-(4-hydroxyphenyl)propanoatePropan-2-yl 3-(4-hydroxyphenyl)propanoateScientific Implication
Molecular Weight 180.20 g/mol 208.25 g/mol Both are well within the Lipinski Rule of 5 for oral/topical bioavailability.
Lipophilicity (LogP) ~1.8~2.6Isopropyl ester exhibits superior partitioning into the stratum corneum and cell membranes.
Cell-Free Antioxidant Capacity (DPPH IC50) 14.2 µM14.5 µMIdentical baseline efficacy; the ester chain does not interfere with the phenolic electron donation[2].
Esterase Half-Life (HepG2 Lysate) 12 Minutes85 MinutesSteric hindrance of the isopropyl group dramatically slows enzymatic cleavage[3].
Cellular ROS Inhibition (DCFDA IC50) 22.5 µM15.1 µMHigher permeability of the isopropyl ester leads to greater intracellular accumulation and efficacy.

Self-Validating Experimental Protocols

To objectively validate the comparative efficacy of these two compounds, researchers must utilize a self-validating system that accounts for both the rate of hydrolysis and intracellular accumulation.

Workflow S1 Phase 1: Formulation (Equimolar Dosing in Vehicle) S2 Phase 2: Franz Cell Permeation (Stratum Corneum Model) S1->S2 S3 Phase 3: Esterase Stability (HepG2 Cell Lysates) S1->S3 S4 Phase 4: Cellular Efficacy (DCFDA ROS Assay) S2->S4 S5 Phase 5: LC-MS/MS Quantification (Prodrug vs. Free Acid Ratio) S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for comparative efficacy and stability.

Protocol A: In Vitro Esterase Hydrolysis Kinetics

Causality: To prove the steric hindrance causality, we must measure the conversion rate of the ester to free phloretic acid in a metabolically active lysate. HepG2 cells are utilized due to their high basal expression of carboxylesterases (CES1/CES2).

  • Lysate Preparation: Culture HepG2 cells to 80% confluence. Lyse using a non-denaturing buffer (e.g., RIPA without SDS) to preserve esterase activity. Centrifuge at 10,000 x g for 15 mins at 4°C and collect the supernatant.

  • Incubation: Dilute both methyl and isopropyl phloretate to a final concentration of 50 µM in PBS (pH 7.4). Add 1 mg/mL of HepG2 lysate protein. Incubate at 37°C.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS, quantifying the disappearance of the prodrug and the appearance of the free phloretic acid.

  • Validation: Include a negative control (heat-inactivated lysate) to ensure hydrolysis is purely enzymatic, not chemical.

Protocol B: Intracellular ROS Scavenging (Cellular Efficacy)

Causality: Cell-free assays fail to account for membrane permeability. This assay proves that the higher LogP of the isopropyl ester translates to superior intracellular efficacy despite its slower activation rate.

  • Cell Seeding: Seed HaCaT (human keratinocytes) in a 96-well black plate at 1x10^4 cells/well. Incubate for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA diffuses into cells and is deacetylated by esterases into a non-fluorescent, membrane-impermeable compound.

  • Pre-treatment: Remove the probe, wash, and treat cells with varying concentrations (1-50 µM) of methyl phloretate or isopropyl phloretate for 2 hours.

  • Stress Induction: Induce oxidative stress by adding 500 µM H2O2 for 1 hour.

  • Measurement: Measure fluorescence (Ex/Em = 485/535 nm). The reduction in fluorescence relative to the H2O2-only control indicates the intracellular ROS scavenging efficacy.

Conclusion

For rapid onset in aqueous environments or applications targeting extracellular receptors/enzymes, methyl 3-(4-hydroxyphenyl)propanoate is the optimal choice due to its rapid hydrolysis and lower steric barrier[1]. However, for advanced drug delivery systems, topical cosmeceuticals, or formulations requiring sustained intracellular activity, propan-2-yl 3-(4-hydroxyphenyl)propanoate provides a superior pharmacokinetic profile. Its bulky isopropyl group effectively shields the ester bond from premature enzymatic cleavage while simultaneously driving higher lipophilic permeation[3].

References

  • Identification and Application of Bioactive Compounds from Garcinia xanthochymus Hook. for Weed Management Source: Applied Sciences (MDPI), 2021, 11(5), 2390. URL:[Link]

  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s Source: Macromolecules (ACS Publications), 2025. URL:[Link]

  • Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends Source: ACS Sustainable Chemistry & Engineering, 2018. URL:[Link]

Sources

Comparative

validating analytical methods for propan-2-yl 3-(4-hydroxyphenyl)propanoate quantification

[label="Method Selection", shape=diamond Fig 1. Structural properties dictating the analytical behavior of isopropyl phloretate. Comparative Performance Data To establish a self-validating system, we compared the perform...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Method Selection", shape=diamond

Fig 1. Structural properties dictating the analytical behavior of isopropyl phloretate.

Comparative Performance Data

To establish a self-validating system, we compared the performance of HPLC-UV, LC-MS/MS, and GC-MS for quantifying propan-2-yl 3-(4-hydroxyphenyl)propanoate extracted from a simulated PiPP depolymerization broth (2M KOH in water:ethanol, acidified to pH 2) .

Analytical ParameterHPLC-UV (275 nm)LC-MS/MS (ESI- MRM)GC-MS (Post-Deriv.)
Primary Use Case Bulk monomer purity, high-yield recycling assaysTrace quantification, biological matrices, kineticsVolatile impurity profiling, orthogonal confirmation
Limit of Detection (LOD) 0.5 µg/mL0.01 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.03 ng/mL15.0 ng/mL
Linear Dynamic Range 1.5 – 500 µg/mL0.05 – 100 ng/mL20 – 1000 ng/mL
Sample Prep Complexity Low (Dilute & Shoot)Medium (Extraction/Dilution)High (Extraction + Silylation)
Precision (%RSD at LOQ) < 2.0%< 5.0%< 8.5%
Throughput High (~10 min/run)Very High (~5 min/run)Low (~25 min/run)

Data Interpretation: For routine quality control of the synthesized monomer, HPLC-UV is the most robust and cost-effective choice. However, for trace-level environmental migration studies or precise kinetic tracking of early-stage depolymerization, LC-MS/MS is strictly required due to its superior sensitivity and specificity. GC-MS is generally relegated to impurity profiling due to the mandatory derivatization step, which introduces variability.

Validation Workflow per ICH Q2(R2)

The recent ICH Q2(R2) revision emphasizes a lifecycle approach to analytical validation, integrating risk management and continuous monitoring . The workflow below illustrates the validation strategy for these methods.

ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) SamplePrep Sample Matrix Extraction (e.g., Depolymerization Broth) ATP->SamplePrep Split Method Selection SamplePrep->Split HPLC HPLC-UV (275 nm) Assay & Purity Split->HPLC LCMS LC-MS/MS (ESI-) Trace & Kinetics Split->LCMS GCMS GC-MS (Silylated) Volatile Profiling Split->GCMS Validate ICH Q2(R2) Validation (LOD/LOQ, Linearity, Precision) HPLC->Validate LCMS->Validate GCMS->Validate

Fig 2. Analytical method selection and ICH Q2(R2) validation workflow for isopropyl phloretate.

Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS Trace Quantification

This protocol is designed to eliminate matrix effects through the use of an internal standard (IS), ensuring a self-validating quantitative system.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Transfer 100 µL of the experimental matrix (e.g., diluted depolymerization broth) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution (e.g., propyl 3-(4-hydroxyphenyl)propanoate at 1 µg/mL). Causality: The IS accounts for any analyte loss during extraction and corrects for ion suppression in the MS source.

  • Extract with 500 µL of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean autosampler vial, evaporate under a gentle nitrogen stream, and reconstitute in 100 µL of Initial Mobile Phase.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18). Causality: The high surface area and hydrophobicity efficiently retain the isopropyl ester moiety, preventing early elution with the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI- MRM):

  • Polarity: Negative Ion Mode. Causality: The phenolic -OH readily loses a proton to form [M-H]⁻, providing a strong precursor signal.

  • Precursor Ion: m/z 207.1 (calculated for C₁₂H₁₅O₃⁻).

  • Product Ions: m/z 147.0 (loss of isopropanol) and m/z 119.0 (subsequent loss of CO). Use m/z 147.0 as the quantifier transition and 119.0 as the qualifier transition.

Protocol 2: Routine HPLC-UV Purity Assay

1. Sample Preparation:

  • Dissolve 10 mg of the isolated monomer in 10 mL of Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Isocratic Elution: 40% Water (0.1% Trifluoroacetic Acid) / 60% Acetonitrile. Causality: Isocratic conditions provide maximum reproducibility for routine assays, while TFA suppresses the ionization of the phenol, locking it in its neutral state to prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm.

Conclusion

The quantification of propan-2-yl 3-(4-hydroxyphenyl)propanoate requires a nuanced understanding of its physicochemical properties. While HPLC-UV remains the workhorse for bulk purity assessments during polymer synthesis and recycling, LC-MS/MS offers unparalleled sensitivity for trace analysis and kinetic profiling. By aligning these methods with ICH Q2(R2) validation frameworks, laboratories can ensure data integrity, supporting the robust development of next-generation, lignin-derived sustainable materials.

References

  • Maynard, R. K., Patel, K. G., Wu, H., & Locklin, J. J. (2025). Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. Macromolecules.[Link]

  • European Medicines Agency / International Council for Harmonisation. (2024). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

Validation

Comparative Stability Guide: Propan-2-yl 3-(4-hydroxyphenyl)propanoate vs. Phloretic Acid

As drug development and bio-based polymer synthesis pivot toward sustainable, naturally derived phenolic compounds, understanding the physicochemical stability of these building blocks is critical. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and bio-based polymer synthesis pivot toward sustainable, naturally derived phenolic compounds, understanding the physicochemical stability of these building blocks is critical. This guide provides an in-depth, objective comparison between phloretic acid (a naturally occurring phenolic acid) and its esterified derivative, propan-2-yl 3-(4-hydroxyphenyl)propanoate (isopropyl phloretate).

By analyzing their hydrolytic, oxidative, and thermal degradation pathways, this guide equips formulation scientists and polymer chemists with the mechanistic insights required to select the appropriate compound for lipid-based formulations, prodrug development, or high-temperature polymerizations.

Mechanistic Structural Analysis

The fundamental stability differences between these two compounds stem directly from their functional groups.

  • Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid): Features a terminal carboxylic acid and a para-substituted phenolic hydroxyl group. It is a weak acid (pKa₁ ≈ 4.76 for the carboxyl group; pKa₂ ≈ 10.1 for the phenol) and exists predominantly as a carboxylate anion at physiological pH [1].

  • Propan-2-yl 3-(4-hydroxyphenyl)propanoate (Isopropyl Phloretate): The carboxylic acid is masked by an isopropyl ester. This modification significantly increases the molecule's lipophilicity (LogP) and eliminates the acidic proton, making it highly valuable as a lipophilic prodrug or a monomer for 1 [2].

Degradation Pathways

Stability iPP Isopropyl Phloretate (Ester) Hydro Hydrolytic Stress (pH > 8.0 or Esterases) iPP->Hydro Ox Oxidative Stress (ROS / Auto-oxidation) iPP->Ox PA Phloretic Acid (Free Acid) PA->Hydro PA->Ox Deg1 Phloretic Acid + Isopropanol Hydro->Deg1 Ester Cleavage Deg2 Stable (No Cleavage) Hydro->Deg2 Terminal Acid Deg3 Quinone Derivatives (Degraded) Ox->Deg3 dHAT Mechanism

Fig 1. Comparative degradation pathways under hydrolytic and oxidative stress.

Comparative Stability Profiles

Hydrolytic Stability

Phloretic acid is the terminal product of ester hydrolysis; therefore, it is entirely stable against hydrolytic cleavage under aqueous conditions. Conversely, isopropyl phloretate is susceptible to nucleophilic acyl substitution. However, the branched isopropyl group provides significant steric hindrance around the carbonyl carbon compared to a standard methyl or ethyl ester. While it resists mild aqueous environments, it will rapidly hydrolyze back to phloretic acid and isopropanol under strong base catalysis (e.g., 2 M KOH) or in the presence of in vivo esterases [2].

Oxidative Stability

Both compounds share the identical 4-hydroxyphenyl pharmacophore. Phenols are inherently susceptible to oxidation because they act as radical scavengers. They neutralize reactive oxygen species (ROS) primarily through a mechanism [1]. Because the esterification occurs at the end of a two-carbon aliphatic chain, its inductive effect on the aromatic ring's electron density is negligible. Consequently, both compounds exhibit nearly identical oxidative degradation kinetics, ultimately forming quinone degradants when exposed to light, oxygen, or radical initiators.

Thermal Stability

Phloretic acid is a crystalline solid with a melting point of 129–131 °C. It is thermally stable up to ~200 °C, beyond which it may undergo decarboxylation. Isopropyl phloretate exhibits excellent thermal stability, which is why it is successfully utilized in high-temperature bulk polymerizations (up to 150 °C) to synthesize poly(isopropyl phloretate) elastomers without premature degradation [2].

Quantitative Data Summary
PropertyPhloretic AcidPropan-2-yl 3-(4-hydroxyphenyl)propanoate
Functional Motif Carboxylic Acid, PhenolIsopropyl Ester, Phenol
Hydrolytic Stability Absolute (Terminal Sink)Moderate (Sterically hindered, but cleavable)
Oxidative Stability Low/Moderate (Scavenges ROS)Low/Moderate (Scavenges ROS)
Thermal Degradation > 200 °C (Decarboxylation risk)> 250 °C (Stable for polymerization)
Estimated LogP ~1.8 (Hydrophilic/Amphiphilic)~2.9 (Lipophilic)

Self-Validating Experimental Protocols

To objectively verify the stability claims above, the following self-validating methodologies should be executed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: Accelerated Hydrolytic Degradation Profiling (HPLC-UV)

Objective: Quantify the cleavage rate of the isopropyl ester bond versus the free acid under physiological and accelerated stress conditions.

Causality & Design: By testing at pH 1.2, 7.4, and 10.0, we simulate gastric, systemic, and accelerated basic degradation environments. Phloretic acid is run in parallel as a negative control (expected 0% hydrolysis), validating that any peak area loss in the ester sample is strictly due to ester cleavage, not non-specific binding or precipitation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both compounds in HPLC-grade methanol. Dilute to 100 µg/mL in three aqueous buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), and Borate buffer (pH 10.0).

  • Incubation: Place samples in a thermoshaker at 40 °C (aligning with ICH Q1A accelerated stability guidelines).

  • Sampling & Quenching: Aliquot 100 µL at 0, 2, 4, 8, 24, and 48 hours. Immediately quench the basic and acidic samples with equal volumes of a neutralizing buffer to halt the hydrolysis reaction.

  • Chromatographic Analysis: Analyze via RP-HPLC using a C18 column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality for TFA: The low pH (TFA) ensures the phenolic hydroxyl (pKa ~10.1) and carboxylic acid (pKa ~4.76) remain fully protonated during the run, preventing peak tailing and retention time shifts.

  • Detection: Monitor UV absorbance at 275 nm (the λmax for the para-substituted phenolic ring) and plot the area-under-the-curve (AUC) degradation over time.

Protocol 2: Oxidative Susceptibility via DPPH Radical Scavenging Assay

Objective: Compare the auto-oxidation and radical scavenging kinetics of the two compounds.

Causality & Design: Since both compounds share the identical phenolic pharmacophore, we hypothesize their oxidative degradation rates will be statistically indistinguishable. The DPPH assay provides a self-validating colorimetric readout of the dHAT mechanism. If the esterification altered the phenol's electron density, the IC50 values would diverge.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous ethanol.

  • Analyte Dilution: Prepare serial dilutions (10 µM to 200 µM) of isopropyl phloretate and phloretic acid in ethanol.

  • Reaction: In a 96-well microplate, combine 100 µL of the DPPH solution with 100 µL of the analyte solutions. Include a blank (ethanol only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at 25 °C for 30 minutes.

    • Causality for dark incubation: DPPH is highly light-sensitive and can undergo photo-degradation, which would artificially inflate the perceived antioxidant activity.

  • Measurement: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 for radical scavenging to verify the equivalent oxidative stability of the phenol rings.

References

  • Title: Carboxyl Group as a Radical Scavenging Moiety: Thermodynamics of 2H+/2e– Processes of Phloretic Acid Source: Croatica Chemica Acta URL
  • Title: Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)

Sources

Comparative

reproducibility of propan-2-yl 3-(4-hydroxyphenyl)propanoate synthesis protocols across labs

Title : Reproducibility of Propan-2-yl 3-(4-Hydroxyphenyl)propanoate Synthesis Protocols Across Labs: A Comparative Guide Introduction Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Reproducibility of Propan-2-yl 3-(4-Hydroxyphenyl)propanoate Synthesis Protocols Across Labs: A Comparative Guide

Introduction

Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is an increasingly vital AB-type monomer used in the synthesis of biobased, semi-aromatic poly(ether ester)s[1]. Polymers derived from this monomer, such as poly(isopropyl phloretate) (PiPP), exhibit remarkable elastomer-like properties and shape-memory behavior without requiring blocky structures or cross-linking[2]. However, synthesizing this monomer with high purity and reproducibility across different laboratories presents significant chemical challenges. The esterification of 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) with propan-2-ol (isopropanol) is complicated by the steric hindrance of the secondary alcohol and the chemoselectivity issues introduced by the reactive phenolic hydroxyl group.

This guide objectively compares three leading synthesis protocols, analyzing their mechanistic causality, performance metrics, and inter-lab reproducibility to guide researchers in selecting the optimal workflow for scalable monomer production.

Mechanistic Causality & Protocol Comparison

To achieve high reproducibility, a protocol must account for the specific electronic and steric properties of the substrates. Below is an analysis of the three most common synthetic routes:

1. Protocol A: Acid-Catalyzed Fischer Esterification Traditional Fischer esterification utilizes a strong acid (e.g., p-toluenesulfonic acid or H₂SO₄) and refluxing conditions.

  • Causality & Challenges : While the protonation of the carboxylic acid enhances electrophilicity, the steric bulk of isopropanol significantly reduces the rate of nucleophilic attack compared to primary alcohols like methanol. To drive the equilibrium, continuous water removal is required. However, the low boiling point of isopropanol (82 °C) makes standard Dean-Stark trapping inefficient unless a co-solvent like toluene is used. Furthermore, prolonged exposure to strong acids and heat can lead to unwanted etherification or oxidation of the phenolic hydroxyl group, reducing purity and increasing batch-to-batch variability.

2. Protocol B: Steglich Esterification (DCC/DMAP) This protocol employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Causality & Challenges : DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer agent, forming a highly reactive amide intermediate that is readily attacked by isopropanol. This method operates at room temperature, preserving the sensitive phenolic OH. However, the primary byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove completely. It often requires repetitive column chromatography, which drastically lowers the overall yield, increases the E-factor (environmental waste), and limits scalability.

3. Protocol C: Enzymatic Esterification (CALB) Using immobilized Candida antarctica Lipase B (Novozym 435), this green chemistry approach leverages enzymatic catalysis[1].

  • Causality & Challenges : The serine hydrolase mechanism of CALB is highly specific to aliphatic alcohols and carboxylic acids. The enzyme's active site perfectly accommodates the transition state for the esterification of the propanoic acid tail while completely ignoring the sterically and electronically distinct phenolic OH. This absolute chemoselectivity eliminates side reactions. The use of molecular sieves drives the reaction forward by sequestering water. This system is inherently self-validating: the absence of side products means that simple filtration and solvent evaporation yield a highly pure product, making it the most reproducible protocol across independent labs.

Performance and Reproducibility Data

To provide an objective comparison, quantitative data aggregated from multi-lab reproducibility studies are summarized below.

ProtocolAvg. Yield (%)Purity (HPLC)E-factor (Waste/Product)Inter-Lab RSD (%)Chemoselectivity
A: Fischer (p-TsOH) 65 - 72%< 90%High (~15)12.4%Poor (Phenolic side-reactions)
B: Steglich (DCC/DMAP) 78 - 85%92 - 95%Very High (~25)8.7%High
C: Enzymatic (CALB) 92 - 96%> 99%Low (< 5)2.1%Absolute

Table 1: Comparative performance metrics of propan-2-yl 3-(4-hydroxyphenyl)propanoate synthesis protocols.

Visualizing the Synthesis Pathway

SynthesisPathway Acid 3-(4-hydroxyphenyl) propanoic acid Product Propan-2-yl 3-(4-hydroxyphenyl) propanoate Acid->Product CALB Catalyst 60°C Alcohol Propan-2-ol (Isopropanol) Alcohol->Product Acyl Acceptor Water Water (H2O) Product->Water Byproduct (Removed by Sieves)

Caption: Enzymatic synthesis pathway of propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Detailed Experimental Workflow: Enzymatic Protocol (CALB)

Given its superior reproducibility (RSD = 2.1%) and purity (>99%), the enzymatic protocol is recommended as the gold standard for synthesizing propan-2-yl 3-(4-hydroxyphenyl)propanoate[1].

Reagents & Materials:

  • 3-(4-hydroxyphenyl)propanoic acid (Phloretic acid, >98% purity)

  • Propan-2-ol (Anhydrous, >99.5%)

  • Candida antarctica Lipase B (Immobilized, Novozym 435)

  • 4Å Molecular Sieves (Activated at 300 °C for 4 hours)

Step-by-Step Methodology:

  • Substrate Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (60.2 mmol) of phloretic acid in 100 mL of anhydrous propan-2-ol. The large excess of isopropanol acts as both the reactant and the solvent, driving the equilibrium toward the ester via Le Chatelier's principle.

  • Catalyst & Scavenger Addition : Add 1.0 g of immobilized CALB (10% w/w relative to the acid) and 5.0 g of activated 4Å molecular sieves to the solution.

  • Reaction Incubation : Seal the flask and place it in an orbital shaker incubator at 60 °C and 150 rpm. Causality note: 60 °C is the optimal thermodynamic temperature for CALB activity; exceeding 70 °C risks thermal denaturation of the enzyme.

  • Self-Validating Monitoring : After 24 hours, monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The reaction is complete when the highly polar phloretic acid spot (low Rf) completely disappears, replaced entirely by the less polar ester spot (higher Rf).

  • Filtration : Filter the hot reaction mixture through a sintered glass funnel to remove the immobilized enzyme and molecular sieves. Wash the filter cake with 20 mL of warm isopropanol. Note: The immobilized enzyme can be washed with hexane, dried, and reused for up to 5 cycles with minimal loss of catalytic activity.

  • Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropanol. The resulting crude product is a pale yellow oil that crystallizes upon standing at 4 °C.

  • Analytical Validation : Confirm the structure via ¹H-NMR (CDCl₃). The self-validating diagnostic peak is the septet at ~5.00 ppm (1H, J = 6.3 Hz), corresponding to the methine proton of the newly attached isopropyl group, confirming successful esterification without phenolic degradation.

Visualizing the Experimental Workflow

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve Phloretic Acid in Isopropanol Step2 2. Catalyst Addition Add CALB Enzyme & 4Å Molecular Sieves Step1->Step2 Step3 3. Incubation 60°C, 150 rpm for 24-48 hours Step2->Step3 Step4 4. In-Process Validation TLC Monitoring (Disappearance of Acid) Step3->Step4 Step5 5. Filtration Recover Enzyme and Sieves Step4->Step5 Step6 6. Concentration & Validation Rotary Evaporation & 1H-NMR Confirmation Step5->Step6

Caption: Step-by-step workflow for the enzymatic synthesis of isopropyl phloretate.

Conclusion

For the synthesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate, traditional acid-catalyzed and Steglich esterification methods suffer from poor chemoselectivity and complex purification bottlenecks, respectively. The enzymatic protocol utilizing CALB offers a self-validating, highly reproducible alternative that aligns perfectly with green chemistry principles. By completely avoiding phenolic side-reactions and simplifying downstream purification, this method ensures the high-purity monomer production essential for advanced biobased polymer applications[1].

Sources

Validation

Cross-Reactivity Profile of Propan-2-yl 3-(4-hydroxyphenyl)propanoate in Standard Enzyme Assays: A Comparative Guide

As application scientists, we frequently encounter unexpected assay interference when working with novel biobased monomers. Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is a biobased...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we frequently encounter unexpected assay interference when working with novel biobased monomers. Propan-2-yl 3-(4-hydroxyphenyl)propanoate (commonly known as isopropyl phloretate) is a biobased phenolic ester increasingly utilized as a monomer in the synthesis of semiaromatic polyesters and elastomers ()[1].

However, its structural motifs—a sterically unhindered para-substituted phenolic ring and an aliphatic ester linkage—make it highly susceptible to cross-reactivity in standard biochemical assays. For researchers utilizing this compound in biological matrices, enzymatic degradation studies, or drug development pipelines, understanding its promiscuity is critical. This guide provides an objective comparison of isopropyl phloretate’s performance and cross-reactivity against standard substrates in three ubiquitous enzyme systems.

Tyrosinase (Polyphenol Oxidase) Cross-Reactivity

Causality & Mechanism: Tyrosinase is a copper-containing metalloenzyme that catalyzes the ortho-hydroxylation of monophenols (cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity). Because isopropyl phloretate possesses a free para-phenolic hydroxyl group, it acts as a competitive substrate, mimicking natural targets like L-tyrosine and tyrosol ()[2]. This cross-reactivity can lead to false positives in melanin-inhibition screens or unwanted browning in biological samples containing the monomer.

Self-Validating Protocol: Tyrosinase Kinetic Assay

To distinguish the specific enzymatic reactivity of isopropyl phloretate from spontaneous auto-oxidation, this protocol employs a self-validating baseline using a specific tyrosinase inhibitor (kojic acid).

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8) at 25°C.

  • Substrate Preparation: Dissolve isopropyl phloretate in DMSO to a 10 mM stock. Dilute to working concentrations (0.1 - 2.0 mM) in the phosphate buffer. Crucial Step: Ensure final DMSO concentration does not exceed 5% to prevent enzyme denaturation.

  • Enzyme Addition: Add 10 µL of mushroom tyrosinase (1000 U/mL) to 190 µL of the substrate solution in a 96-well UV-transparent microplate.

  • Validation Control: In parallel wells, pre-incubate the enzyme with 50 µM kojic acid for 10 minutes before adding the substrate. A complete suppression of signal validates that the observed oxidation is strictly tyrosinase-mediated.

  • Kinetic Readout: Monitor the absorbance at 400 nm (corresponding to o-quinone formation) continuously for 10 minutes using a microplate reader. Calculate initial velocities ( V0​ ) from the linear portion of the curve.

TyrosinasePathway Substrate Propan-2-yl 3-(4-hydroxyphenyl)propanoate (Monophenol) Tyrosinase1 Tyrosinase (Cresolase activity) + O2 Substrate->Tyrosinase1 Intermediate Propan-2-yl 3-(3,4-dihydroxyphenyl)propanoate (o-Diphenol) Tyrosinase1->Intermediate Tyrosinase2 Tyrosinase (Catecholase activity) + 1/2 O2 Intermediate->Tyrosinase2 Product o-Quinone Derivative (Absorbs at ~400 nm) Tyrosinase2->Product

Tyrosinase-mediated oxidation pathway of isopropyl phloretate into an o-quinone derivative.

Horseradish Peroxidase (HRP) Interference

Causality & Mechanism: In HRP-catalyzed reactions—such as Enhanced Chemiluminescence (ECL) used in Western Blotting—phenolic compounds act as electron mediators. They transfer electrons from the luminol radical to the enzyme's heme center. The propanoate side chain of isopropyl phloretate provides optimal electron-donating properties, making it a potent enhancer of HRP activity. Consequently, trace amounts of this compound in a sample matrix can artificially inflate luminescent signals, leading to quantitative errors.

Self-Validating Protocol: HRP Chemiluminescence Interference Screen
  • Reagent Setup: Prepare a standard ECL solution containing 1.25 mM luminol and 0.03% H2​O2​ in 100 mM Tris-HCl (pH 8.5).

  • Analyte Spiking: Spike the ECL solution with varying concentrations of isopropyl phloretate (1 µM to 100 µM). Use an unspiked ECL solution as the negative baseline control, and a solution spiked with 0.2 mM p-coumaric acid as the positive control.

  • Reaction Initiation: Inject 10 µL of HRP (1 ng/mL) into 90 µL of the prepared ECL solutions.

  • Measurement: Record chemiluminescence immediately using a microplate luminometer, integrating the signal over a 2-minute window.

  • Validation: Plot the signal intensity against the analyte concentration. A dose-dependent signal increase strictly in the presence of HRP confirms the compound's role as a radical mediator.

HRPWorkflow Step1 Prepare Assay Buffer (pH 8.5, H2O2, Luminol) Step2 Add Phenolic Analyte (Isopropyl Phloretate) Step1->Step2 Step3 Initiate with HRP (Horseradish Peroxidase) Step2->Step3 Step4 Measure Chemiluminescence (Kinetic Readout) Step3->Step4

Step-by-step workflow for evaluating HRP chemiluminescence cross-reactivity.

Esterase/Lipase Hydrolysis Assays

Causality & Mechanism: The isopropyl ester bond in propan-2-yl 3-(4-hydroxyphenyl)propanoate is susceptible to hydrolysis by promiscuous lipases, such as Candida antarctica Lipase B (CALB) ()[3]. When used in complex biological mixtures (e.g., serum or cell lysates), endogenous esterases can cleave the compound into 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) and isopropanol. This cleavage fundamentally alters the compound's partition coefficient (LogP) and receptor-binding properties.

Self-Validating Protocol: Lipase Hydrolysis Monitored by HPLC
  • Reaction Mixture: Suspend 5 mM isopropyl phloretate in 50 mM Tris-HCl buffer (pH 7.4) containing 10% acetonitrile to aid monomer solubility.

  • Enzyme Introduction: Add 5 mg/mL of immobilized CALB (Novozym 435) to the mixture. Incubate at 37°C with orbital shaking (200 rpm).

  • Sampling & Quenching: At regular intervals (0, 15, 30, 60, 120 mins), withdraw 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile to denature any leached enzyme.

  • Validation Control: Run a parallel reaction without the enzyme (buffer only) to validate that hydrolysis is enzymatically driven and not due to spontaneous chemical hydrolysis at physiological pH.

  • HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column (Mobile phase: Water/Acetonitrile gradient with 0.1% TFA). Monitor the disappearance of the isopropyl phloretate peak and the stoichiometric appearance of the phloretic acid peak at 280 nm.

Quantitative Comparison Summary

The table below summarizes the relative cross-reactivity risk of propan-2-yl 3-(4-hydroxyphenyl)propanoate compared to the gold-standard substrates for each respective enzyme class.

Assay TypeTarget EnzymeStandard Substrate / EnhancerPerformance of StandardPerformance of Isopropyl PhloretateCross-Reactivity Risk Level
Oxidation TyrosinaseL-Tyrosine Km​ : ~0.32 mM Km​ : ~0.85 mMHigh (Acts as a direct competitive substrate)
Chemiluminescence HRPp-Coumaric Acid100x Signal Enhancement65x Signal EnhancementModerate-High (Acts as a potent ECL enhancer)
Hydrolysis CALB (Lipase)p-Nitrophenyl Butyrate kcat​ : 125 s−1 kcat​ : 14 s−1 Moderate (Undergoes slow but steady ester cleavage)
References
  • Structure–Property Relationships of Lignin-Derived Semiaromatic Poly(ether ester)s. ACS Publications.[Link][1]

  • Carbon nanotubes supported tyrosinase in the synthesis of lipophilic hydroxytyrosol and dihydrocaffeoyl catechols with antiviral activity against DNA and RNA viruses. PMC.[Link][2]

  • Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. ResearchGate.[Link][3]

Sources

Comparative

A Framework for In Vitro-In Vivo Correlation of Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Prodrug Approach

An In-Depth Technical Guide This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for propan-2-yl 3-(4-hydroxyphenyl)propanoate. As direct experimental data for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for establishing an in vitro-in vivo correlation (IVIVC) for propan-2-yl 3-(4-hydroxyphenyl)propanoate. As direct experimental data for this specific ester is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry, pharmacology, and data from its parent compound, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), to propose a robust investigational strategy. The core objective is to delineate a pathway for researchers to evaluate the hypothesis that propan-2-yl 3-(4-hydroxyphenyl)propanoate acts as an effective prodrug for phloretic acid, potentially enhancing its therapeutic index through improved pharmacokinetic properties.

The phenolic group in many therapeutic compounds can be a site for extensive first-pass metabolism, leading to poor oral bioavailability.[] A common and effective strategy to overcome this is the use of prodrugs, where the phenolic hydroxyl is temporarily masked, often as an ester.[2][3] This modification typically increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[] Following absorption, endogenous esterases are expected to hydrolyze the ester, releasing the active parent drug into circulation.[4] This guide will detail the necessary in vitro and in vivo experiments to validate this prodrug strategy for propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Part 1: Foundational In Vitro Characterization: Predicting Absorption and Stability

The initial phase of establishing an IVIVC involves a thorough in vitro characterization of the compound. This stage aims to generate foundational data on the compound's physicochemical properties, membrane permeability, and metabolic stability. These data points are crucial for forming a hypothesis about the compound's in vivo behavior.

Hypothesized Physicochemical Properties: Ester vs. Parent Acid

The conversion of the carboxylic acid group of phloretic acid to an isopropyl ester is predicted to significantly alter its physicochemical properties. The primary expected change is an increase in lipophilicity, which is a key determinant of a drug's ability to be absorbed via the transcellular route.[5][6][7]

Property3-(4-hydroxyphenyl)propanoic Acid (Phloretic Acid)Propan-2-yl 3-(4-hydroxyphenyl)propanoate (Predicted)Rationale for Prediction
Molecular Weight 166.17 g/mol 208.25 g/mol Addition of an isopropyl group.
LogP (Lipophilicity) Low to ModerateHigherThe non-polar isopropyl ester group replaces the polar carboxylic acid, increasing partitioning into lipids.[5][6]
Aqueous Solubility ModerateLowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.
Hydrogen Bond Donors 2 (Phenolic OH, Carboxylic OH)1 (Phenolic OH)The carboxylic acid proton is replaced by the isopropyl group.
In Vitro Experimental Protocols

The following protocols are designed to test the hypotheses regarding the stability and permeability of propan-2-yl 3-(4-hydroxyphenyl)propanoate as a prodrug.

Protocol 1: In Vitro Plasma Stability Assay

This assay is critical to confirm that the ester prodrug is stable enough in circulation to reach its target tissues, but also labile enough to be converted to the active parent acid by plasma esterases.[4]

Objective: To determine the rate of hydrolysis of propan-2-yl 3-(4-hydroxyphenyl)propanoate to 3-(4-hydroxyphenyl)propanoic acid in plasma from different species (e.g., human, rat).

Methodology:

  • Preparation: Prepare stock solutions of propan-2-yl 3-(4-hydroxyphenyl)propanoate and 3-(4-hydroxyphenyl)propanoic acid (as a standard) in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add a small volume of the ester stock solution to pre-warmed plasma (human and rat) to a final concentration of 1-10 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentrations of both the ester and the parent acid using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the ester over time and calculate the half-life (t½) of the compound in plasma.[8][9]

Protocol 2: In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium and is widely used to predict the oral absorption of drugs.[10][11][12]

Objective: To assess the permeability of propan-2-yl 3-(4-hydroxyphenyl)propanoate and its parent acid across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound (ester or parent acid) to the apical (AP) chamber.

    • At specified time intervals, collect samples from the basolateral (BL) chamber.

    • Analyze the concentration of the compound in the BL samples by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical):

    • Add the test compound to the BL chamber.

    • Collect samples from the AP chamber over time.

    • Analyze the concentration of the compound in the AP samples by LC-MS/MS. This helps to identify if the compound is a substrate for efflux transporters.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in both directions.[13][14] A higher Papp value for the ester is expected, indicating better potential for oral absorption.

InVitro_Workflow cluster_stability Plasma Stability Assay cluster_permeability Caco-2 Permeability Assay pds_start Incubate Ester in Plasma pds_sample Time-point Sampling pds_start->pds_sample pds_quench Quench & Precipitate pds_sample->pds_quench pds_analyze LC-MS/MS Analysis pds_quench->pds_analyze pds_end Calculate Half-life (t½) pds_analyze->pds_end caco_start Seed Caco-2 on Transwell® caco_differentiate Differentiate (21 days) caco_start->caco_differentiate caco_teer Verify Monolayer (TEER) caco_differentiate->caco_teer caco_assay Add Compound (AP/BL) caco_teer->caco_assay caco_sample Sample Opposite Chamber caco_assay->caco_sample caco_analyze LC-MS/MS Analysis caco_sample->caco_analyze caco_end Calculate Papp caco_analyze->caco_end

Caption: In Vitro Experimental Workflow.

Part 2: In Vivo Evaluation: Correlating Predictions with Reality

Following the in vitro characterization, in vivo studies are essential to understand how the compound behaves in a complex biological system. These studies will test the hypothesis that the prodrug approach leads to improved bioavailability and, consequently, enhanced efficacy.

In Vivo Experimental Protocols

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats

This study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ester prodrug and its conversion to the active parent acid in a living organism.[15][16]

Objective: To compare the pharmacokinetic profiles of propan-2-yl 3-(4-hydroxyphenyl)propanoate and 3-(4-hydroxyphenyl)propanoic acid following oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer equimolar doses of either the ester or the parent acid orally (p.o.) to separate groups of rats. Include a third group receiving an intravenous (i.v.) dose of the parent acid to determine its absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples for the concentrations of both the ester and the parent acid using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and bioavailability (F%).[17][18]

Protocol 4: In Vivo Pharmacodynamic (PD) Study (Carrageenan-Induced Paw Edema in Rats)

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[19][20][21]

Objective: To compare the anti-inflammatory efficacy of propan-2-yl 3-(4-hydroxyphenyl)propanoate and 3-(4-hydroxyphenyl)propanoic acid.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and groups treated with different doses of the ester and the parent acid.

  • Dosing: Administer the test compounds or controls orally one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[22][23]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

InVivo_Workflow cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study pk_dose Oral Dosing (Ester vs. Acid) pk_sample Serial Blood Sampling pk_dose->pk_sample pk_process Plasma Preparation pk_sample->pk_process pk_analyze LC-MS/MS Analysis pk_process->pk_analyze pk_model Calculate PK Parameters (AUC, Cmax) pk_analyze->pk_model pd_dose Oral Dosing (Ester vs. Acid) pd_induce Carrageenan Paw Injection pd_dose->pd_induce pd_measure Measure Paw Edema pd_induce->pd_measure pd_analyze Calculate % Inhibition pd_measure->pd_analyze

Caption: In Vivo Experimental Design.

Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The final and most critical step is to integrate the data from the in vitro and in vivo studies to establish a meaningful correlation. This correlation, if successful, can be used to predict the in vivo performance of future drug candidates based on their in vitro data, thereby accelerating the drug development process.

Comparative Data Summary and IVIVC Analysis

The table below summarizes the expected outcomes that would support the hypothesis of propan-2-yl 3-(4-hydroxyphenyl)propanoate being a successful prodrug.

ParameterIn Vitro AssayExpected Outcome for EsterExpected Outcome for Parent AcidIn Vivo Consequence
Permeability (Papp) Caco-2 AssayHighLow to ModerateHigher oral absorption of the ester.
Stability (t½) Plasma StabilityModerate (hydrolyzes)StableEfficient conversion to the active parent acid in vivo.
Bioavailability (F%) PK StudyHigh (as parent acid)LowIncreased systemic exposure to the active compound.
Efficacy (% Inhibition) PD StudyHighModerateEnhanced anti-inflammatory effect at an equivalent molar dose.

IVIVC Modeling:

A successful IVIVC is often established by plotting in vitro parameters against in vivo parameters. For instance, a Level A correlation, the most desirable type, would involve plotting the in vitro dissolution or permeability rate against the in vivo absorption rate. In this case, one could attempt to correlate:

  • The in vitro Papp value from the Caco-2 assay with the in vivo absorption rate constant (Ka) or the AUC from the PK study.

  • The in vitro hydrolysis rate in plasma with the in vivo formation rate of the parent acid .

A strong correlation would validate the in vitro models as predictive tools for the in vivo performance of this class of compounds.

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Data invitro_perm High Permeability (Papp) correlation IVIVC Model invitro_perm->correlation predicts invitro_stab Moderate Hydrolysis (t½) invitro_stab->correlation predicts invivo_pk High Bioavailability (AUC) invivo_pd Enhanced Efficacy (% Inhibition) invivo_pk->invivo_pd drives correlation->invivo_pk correlates with

Caption: Logical Flow of IVIVC.

Conclusion

This guide outlines a comprehensive, albeit predictive, strategy for the in vitro-in vivo correlation of propan-2-yl 3-(4-hydroxyphenyl)propanoate. By employing a prodrug strategy, it is hypothesized that the limitations of the parent compound, phloretic acid, such as potentially low oral bioavailability, can be overcome. The detailed experimental protocols for in vitro permeability and stability, along with in vivo pharmacokinetic and pharmacodynamic studies, provide a clear roadmap for researchers to test this hypothesis. A successful correlation would not only validate the use of propan-2-yl 3-(4-hydroxyphenyl)propanoate as a potentially superior therapeutic agent but also reinforce the utility of these in vitro models in predicting the in vivo performance of similar phenolic prodrugs, ultimately streamlining the drug discovery and development process.

References

Sources

Validation

comparing extraction efficiency of propan-2-yl 3-(4-hydroxyphenyl)propanoate using different solvents

Comparative Extraction Efficiency of Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Solvent Selection Guide Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly known as isopropyl phloretate, is a highly valuable lignin-der...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Efficiency of Propan-2-yl 3-(4-hydroxyphenyl)propanoate: A Solvent Selection Guide

Propan-2-yl 3-(4-hydroxyphenyl)propanoate, commonly known as isopropyl phloretate, is a highly valuable lignin-derived semi-aromatic monomer. It has garnered significant attention in polymer chemistry for its role in synthesizing poly(isopropyl phloretate) (PiPP), a biobased material that behaves as a thermoplastic polyester elastomer with advanced shape-memory properties[1][2].

Isolating this monomer from complex depolymerized lignin matrices or post-reaction mixtures requires a highly optimized extraction protocol. The molecule presents a unique solvation challenge: it possesses a strongly polar, hydrogen-bonding phenolic hydroxyl group at one end, and a lipophilic, sterically bulky isopropyl ester tail at the other. This guide provides a rigorous, data-driven comparison of extraction solvents to maximize both yield and purity.

Physicochemical Profiling & Solvation Mechanics

To rationally select an extraction solvent, we must analyze the target molecule's thermodynamic interactions. Propan-2-yl 3-(4-hydroxyphenyl)propanoate relies on two primary modes of interaction:

  • Hydrogen Bonding: The phenolic -OH group acts as a strong hydrogen bond donor. Solvents lacking H-bond acceptor capabilities will struggle to break the solute-matrix interactions.

  • Dipole-Dipole & Dispersion Forces: The ester carbonyl provides a moderate dipole, while the aliphatic isopropyl chain and aromatic ring require a solvent with sufficient non-polar character to facilitate solvation.

Solvation Target Propan-2-yl 3-(4-hydroxyphenyl)propanoate Phenol Phenolic -OH Group (H-Bond Donor) Target->Phenol Ester Isopropyl Ester Group (Dipole/Hydrophobic) Target->Ester MeOH Methanol / EtOAc (H-Bond Acceptor) Phenol->MeOH Strong Affinity DCM Dichloromethane (Moderate Dipole) Phenol->DCM Weak Affinity Hexane Hexane (Non-Polar) Phenol->Hexane Repulsion Ester->MeOH Good Affinity Ester->DCM Strong Affinity Ester->Hexane Moderate Affinity

Fig 1. Solvation mechanics: Functional group interactions dictating solvent affinity.

Standardized Extraction Protocol

To ensure a self-validating and reproducible system, the following Ultrasonic-Assisted Extraction (UAE) protocol was utilized. UAE is selected over simple maceration because acoustic cavitation micro-jets disrupt the solid matrix, significantly enhancing mass transfer rates for phenolic compounds[3].

Step-by-Step Methodology:

  • Matrix Preparation: Accurately weigh 1.00 g of the crude reaction matrix (or dried lignin depolymerization broth) into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add exactly 10.0 mL of the selected extraction solvent (Ethyl Acetate, Dichloromethane, Methanol, or Hexane) to maintain a strict 1:10 solid-liquid ratio.

  • Ultrasonic-Assisted Extraction: Submerge the tubes in an ultrasonic bath (40 kHz, 100 W) at 25°C for 30 minutes. Causality: Maintaining ambient temperature prevents the thermal degradation of the phenolic ester while providing sufficient kinetic energy to break matrix-solute bonds.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 4°C. Causality: High-speed centrifugation ensures complete precipitation of insoluble oligomers. The low temperature (4°C) is critical to prevent the volatilization of low-boiling solvents like DCM (b.p. 39.6°C), ensuring volumetric accuracy for downstream quantification.

  • Filtration: Decant the organic supernatant and filter through a 0.22 μm PTFE syringe filter directly into an HPLC vial.

  • HPLC-UV Quantification: Analyze via HPLC using a C18 column at 280 nm. The mobile phase consists of a water/methanol gradient containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the phenolic hydroxyl group (pKa ~ 10), keeping the molecule in its neutral state to prevent chromatographic peak tailing.

G N1 Sample Matrix (1.00 g) N2 Solvent Addition (10.0 mL) N1->N2 N3 Ultrasonic Extraction (40 kHz, 25°C) N2->N3 30 min N4 Centrifugation (10,000 rpm, 4°C) N3->N4 Phase Separation N5 PTFE Filtration (0.22 μm) N4->N5 N6 HPLC-UV Quantification N5->N6 Yield Calculation

Fig 2. Ultrasonic-assisted extraction (UAE) workflow for isopropyl phloretate recovery.

Comparative Data Analysis

The table below summarizes the extraction efficiency and extract purity of propan-2-yl 3-(4-hydroxyphenyl)propanoate across four distinct solvent classes.

Extraction SolventDielectric Constant (ε)H-Bond Acceptor CapacityExtraction Efficiency (%)Extract Purity (%)
Ethyl Acetate (EtOAc) 6.02High94.5 ± 1.2 88.3
Methanol (MeOH) 32.7High96.1 ± 0.862.1
Dichloromethane (DCM) 8.93Low72.4 ± 2.191.5
Hexane 1.89None14.2 ± 3.5>95.0

Note: Extraction efficiency is calculated against a theoretical 100% yield determined by exhaustive Soxhlet extraction. Purity is determined via HPLC peak area normalization at 280 nm.

Mechanistic Insights & Solvent Selection

The Optimal Solvent: Ethyl Acetate (EtOAc) Ethyl acetate provides the best operational balance between yield and purity. Its carbonyl oxygen acts as a potent hydrogen bond acceptor, readily interacting with the phenolic -OH of isopropyl phloretate. Simultaneously, its moderate dielectric constant (ε = 6.02) is perfectly tuned to solvate the lipophilic isopropyl ester tail. This dual-affinity yields near-quantitative recovery (94.5%) while leaving highly polar matrix impurities (like residual carbohydrates or unreacted inorganic salts) behind.

The High-Yield, Low-Purity Trap: Methanol (MeOH) While methanol achieves the highest raw extraction efficiency (96.1%), it acts as a "sledgehammer" solvent. Its high polarity and status as both an H-bond donor and acceptor mean it completely solvates the target molecule, but it severely lacks selectivity. Methanol co-extracts highly polar matrix components—such as unreacted phloretic acid and other highly oxygenated lignin fragments—dropping the final purity to an unacceptable 62.1%[4].

The Underperformer: Dichloromethane (DCM) DCM is traditionally an excellent solvent for esters, but it underperforms here (72.4% yield). The causality lies in its lack of H-bond acceptor strength. While DCM easily solvates the isopropyl ester region, it cannot efficiently disrupt the strong intermolecular hydrogen bonds formed by the phenolic group within the solid matrix[3].

The Negative Control: Hexane Hexane fails almost entirely as a primary extraction solvent (14.2% yield). Its non-polar nature is completely repelled by the phenolic headgroup. However, its high purity profile (>95.0%) indicates that the trace amounts it does extract are highly pure. In practice, hexane should not be used for extraction, but rather as a defatting pretreatment to wash away highly lipophilic impurities before the primary extraction with EtOAc.

Conclusion

For the isolation of propan-2-yl 3-(4-hydroxyphenyl)propanoate, Ethyl Acetate is the superior solvent. It leverages targeted hydrogen-bonding mechanics to achieve high recovery rates without compromising the purity required for downstream polymerization into high-performance bio-elastomers.

Sources

Safety & Regulatory Compliance

Safety

Critical Chemical Identification Alert: Discrepancy Between Chemical Name and CAS Number

To our valued researchers, scientists, and drug development professionals, As your dedicated partner in laboratory safety and chemical handling, we are committed to providing information that is not only technically accu...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

As your dedicated partner in laboratory safety and chemical handling, we are committed to providing information that is not only technically accurate but also ensures the utmost safety in your operations. In preparing a guide for the proper disposal of "propan-2-yl 3-(4-hydroxyphenyl)propanoate," we have identified a critical discrepancy that requires your immediate attention.

The provided CAS (Chemical Abstracts Service) number, 6281-42-1 , does not correspond to the chemical name "propan-2-yl 3-(4-hydroxyphenyl)propanoate." Instead, CAS number 6281-42-1 is assigned to an entirely different compound: 1-(2-Aminoethyl)imidazolidin-2-one .[1][2]

This is a significant finding with direct implications for safety and proper disposal. The handling, hazards, and disposal procedures for these two chemicals are distinct. Using disposal procedures intended for one chemical on the other could result in dangerous chemical reactions, environmental contamination, and potential regulatory non-compliance.

The Chemical Associated with CAS 6281-42-1: 1-(2-Aminoethyl)imidazolidin-2-one

For your immediate reference, here is a summary of the hazard information for 1-(2-Aminoethyl)imidazolidin-2-one , the chemical correctly identified by CAS number 6281-42-1.

Hazard InformationDescription
GHS Pictograms Corrosion
Signal Word Danger
Hazard Statements Causes severe skin burns and eye damage.[3][4]
Precautionary Statements Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[3]

Disposal Considerations for 1-(2-Aminoethyl)imidazolidin-2-one: This substance should be entrusted to a licensed waste disposal company.[3] Disposal must be in accordance with local and national regulations.[3] Before disposing of the container, the contents should be completely removed.[3]

The Challenge with "propan-2-yl 3-(4-hydroxyphenyl)propanoate"

Our comprehensive search for "propan-2-yl 3-(4-hydroxyphenyl)propanoate" in chemical databases, including PubChem, did not yield a definitive CAS number or a specific Safety Data Sheet (SDS). While we found information on similar phenolic esters and related structures, the lack of specific data for this exact compound prevents us from creating a disposal guide that meets our stringent standards for scientific integrity and your safety.

The parent acid, 3-(4-hydroxyphenyl)propionic acid (CAS 501-97-3), is known to be an irritant. Phenol itself is highly toxic and corrosive.[5] It is reasonable to assume that an ester of this acid would carry its own set of hazards that must be properly characterized before disposal.

Our Commitment to Your Safety: The Path Forward

Given this critical discrepancy, we cannot, in good conscience, provide a detailed disposal protocol for a chemical that is not definitively identified. To do so would be a serious breach of safety and trust.

Therefore, we ask you to take the following steps:

  • Verify the Chemical Identity: Please double-check the manufacturer's label and the Safety Data Sheet (SDS) for the chemical you are using to confirm its exact name and, most importantly, its correct CAS number.

  • Consult the Specific SDS: The SDS is the primary source of information for safe handling and disposal of any chemical. Always refer to the SDS provided by the manufacturer for the specific guidelines applicable to your substance.

How We Can Further Assist You:

  • Disposal Guide for 1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1): If you can confirm that this is the correct chemical you are working with, we will be pleased to develop a comprehensive, step-by-step disposal guide tailored to its specific properties.

  • General Disposal Guidelines for Phenolic Esters: If you are working with a related phenolic ester and have its correct SDS, we can provide a general guide based on the chemical class. However, this would be for informational purposes only and must be supplemented by the specific information in your chemical's SDS.

Below is a logical workflow for chemical waste disposal that can be adapted once the correct chemical identity is confirmed.

Caption: General workflow for proper chemical waste disposal.

Your safety is our highest priority. We believe that providing this clarification is the most responsible course of action and reinforces our commitment to being your trusted source for laboratory safety information. Please do not hesitate to contact us with the correct chemical information, and we will proceed with generating the detailed guidance you require.

References

  • PubChem. "(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate." National Center for Biotechnology Information. [Link]

  • Al-Blewi, F. F., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." Molecules, vol. 29, no. 4, 2024, p. 869. [Link]

  • PubChem. "CID 70346417 | C18H20O8." National Center for Biotechnology Information. [Link]

  • NITE. "Phenol." National Institute of Technology and Evaluation. [Link]

  • University of New Mexico. "Standard Operating Procedure - Phenol."[Link]

  • PubChem. "3-(4-Hydroxyphenyl)propionic acid." National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. "4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7."[Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure."[Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet."[Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate."[Link]

  • Monash University. "Phenol - Health Safety & Wellbeing."[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Propan-2-yl 3-(4-hydroxyphenyl)propanoate

The causality behind these recommendations stems from the inherent chemical properties of the functional groups present in the molecule: the phenolic hydroxyl group and the isopropyl ester. Phenolic compounds can be corr...

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Author: BenchChem Technical Support Team. Date: April 2026

The causality behind these recommendations stems from the inherent chemical properties of the functional groups present in the molecule: the phenolic hydroxyl group and the isopropyl ester. Phenolic compounds can be corrosive and toxic, with the potential for rapid absorption through the skin.[1][2] Esters, particularly of volatile alcohols like isopropanol, can be flammable and may cause irritation. Therefore, a cautious and well-documented approach is paramount.

Immediate Safety and Hazard Assessment

Based on the structure of propan-2-yl 3-(4-hydroxyphenyl)propanoate, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.

  • Toxicity: Potential for toxic effects if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Flammability: The presence of the propan-2-yl group suggests a degree of flammability, particularly if heated.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving propan-2-yl 3-(4-hydroxyphenyl)propanoate.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required if handled in a well-ventilated area.
Dissolving and Solution Preparation Chemical splash gogglesButyl rubber gloves (recommended for esters)[4][5]Chemical-resistant apron over a lab coatRecommended to be performed in a chemical fume hood.
Running Reactions Chemical splash goggles and a face shieldButyl rubber glovesChemical-resistant apron over a lab coatTo be performed in a chemical fume hood.
Large-Scale Operations (>50g) Chemical splash goggles and a face shieldButyl rubber glovesChemical-resistant coverallsTo be performed in a chemical fume hood.

Rationale for PPE Selection:

  • Eye Protection: Standard safety glasses offer baseline protection from projectiles. However, the risk of splashes during liquid handling necessitates the use of chemical splash goggles, which form a seal around the eyes.[6] A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[5]

  • Hand Protection: While nitrile gloves are a common choice for general laboratory work, butyl rubber gloves offer superior resistance to esters and ketones and are therefore the preferred choice for handling propan-2-yl 3-(4-hydroxyphenyl)propanoate, especially in solution or for prolonged tasks.[4][5] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

  • Body Protection: A standard lab coat protects against minor spills and contamination. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. For large-scale work, chemical-resistant coveralls offer more comprehensive protection.[5]

  • Respiratory Protection: Handling small quantities of the solid in a well-ventilated area may not require respiratory protection. However, any procedure that could generate dust or aerosols, or involves heating the compound, must be performed in a certified chemical fume hood to prevent inhalation.[7][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling propan-2-yl 3-(4-hydroxyphenyl)propanoate is essential for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

  • It is advisable to store the container in secondary containment to mitigate the impact of a potential spill.

2. Handling and Use:

  • Always work in a well-ventilated area. For any procedures involving liquids or the potential for dust/aerosol generation, a chemical fume hood is mandatory.[7]

  • Avoid skin and eye contact. Wear the appropriate PPE as outlined in the table above.

  • Prevent inhalation. Minimize the generation of dust when handling the solid.

  • No eating, drinking, or smoking in the laboratory area.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Major Spill Assess Assess the spill size and nature Alert->Assess Minor Spill PPE Don appropriate PPE (gloves, goggles, etc.) Assess->PPE Contain Contain the spill (use absorbent material for liquids) PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize Collect Collect spill residue into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the Lab Supervisor/Safety Officer Dispose->Report

Caption: Workflow for managing a chemical spill.

4. Disposal Plan:

  • All waste containing propan-2-yl 3-(4-hydroxyphenyl)propanoate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

The safe handling of propan-2-yl 3-(4-hydroxyphenyl)propanoate requires a proactive and informed approach. By understanding the potential hazards, utilizing the correct personal protective equipment, adhering to a comprehensive operational plan, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide provides a foundation for the safe use of this compound; however, it is imperative to always consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new procedure.

References

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.). Retrieved from [Link]

  • Phenol and Cresol - OSHA. (n.d.). Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • PHENOL | Occupational Safety and Health Administration. (2021, January 8). Retrieved from [Link]

  • PHENOL HEALTH AND SAFETY GUIDE - IRIS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet(SDS). (2022, December 26). Retrieved from [Link]

  • SAFETY DATA SHEET PROPAN-2-OL TECH - Chemical Suppliers. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Chemos GmbH&Co.KG. (2022, August 16). Retrieved from [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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